molecular formula C6H8N2O4 B1336351 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid CAS No. 42562-56-1

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1336351
CAS No.: 42562-56-1
M. Wt: 172.14 g/mol
InChI Key: LESDDCBVPLJKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-2-1-3-4(6(11)12)7-8-5(3)10/h9H,1-2H2,(H,11,12)(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDDCBVPLJKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=C(NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424531
Record name 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42562-56-1
Record name 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The information presented herein is based on established chemical principles and spectroscopic data from analogous structures, offering a predictive yet robust framework for the synthesis and analysis of this target molecule.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with analgesic, anti-inflammatory, and antimicrobial properties.[2] This guide details a hypothetical, yet chemically sound, multi-step synthesis for this compound, a compound with potential for further investigation in drug discovery programs. The synthesis leverages the well-established Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole core.[1][3]

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available diethyl acetylsuccinate. The synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow start Diethyl acetylsuccinate intermediate1 Diethyl 2-(1-hydroxyethyl)succinate start->intermediate1 1. NaBH4, Ethanol 2. H3O+ workup intermediate2 Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate intermediate1->intermediate2 Hydrazine hydrate, Acetic acid, Ethanol, Reflux final_product This compound intermediate2->final_product 1. NaOH (aq) 2. H3O+

Caption: Proposed synthetic workflow for this compound.

The initial step involves the selective reduction of the ketone in diethyl acetylsuccinate to a secondary alcohol. This is followed by the core Knorr pyrazole synthesis, where the resulting β-hydroxy-diester undergoes cyclocondensation with hydrazine. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocols

Synthesis of Diethyl 2-(1-hydroxyethyl)succinate

Materials:

  • Diethyl acetylsuccinate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl acetylsuccinate (1 equivalent) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography.

Synthesis of Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

Materials:

  • Diethyl 2-(1-hydroxyethyl)succinate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine diethyl 2-(1-hydroxyethyl)succinate (1 equivalent) and ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[4]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[4]

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired pyrazole.[4]

Synthesis of this compound

Materials:

  • Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (2 M aqueous solution)

  • Hydrochloric acid (2 M aqueous solution)

  • Deionized water

Procedure:

  • Suspend ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70 °C and stir until the solid completely dissolves.

  • Continue stirring at this temperature for 2-3 hours, monitoring the hydrolysis by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 2 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Characterization Data

The following tables summarize the predicted quantitative data for the synthesized compound.

Table 1: Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₆H₈N₂O₄
Molecular Weight188.14 g/mol
AppearanceWhite to off-white solid
Melting Point180-190 °C (decomposition)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.5 - 13.5br s1H-COOH
10.0 - 11.0br s1HPyrazole N-H
9.0 - 10.0br s1HPyrazole O-H
4.5 - 4.8t1H-CH₂OH
3.55t, J=6.5 Hz2H-CH₂OH
2.70t, J=6.5 Hz2H-CH₂-CH₂OH

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ ppm)Assignment
165.0-COOH
155.0C3 (C-OH)
140.0C5
110.0C4
60.0-CH₂OH
30.0-CH₂-CH₂OH

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (acid & alcohol)
3300-3100MediumN-H stretch
1720-1680StrongC=O stretch (acid)
1640-1580MediumC=N, C=C stretch (ring)
1320-1210StrongC-O stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zPredicted Assignment
188[M]⁺
170[M - H₂O]⁺
143[M - COOH]⁺
112[M - COOH - H₂O - N]⁺

Reaction Mechanism

The key step in the proposed synthesis is the Knorr pyrazole synthesis. This reaction proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration.

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The regioselectivity of the Knorr synthesis can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for this compound, a novel compound with potential applications in medicinal chemistry. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to undertake the synthesis and further investigation of this and related pyrazole derivatives. The versatility of the Knorr pyrazole synthesis offers opportunities for the creation of a library of analogous compounds for structure-activity relationship studies.

References

An In-depth Technical Guide to the Chemical Properties and Potential Biological Significance of CAS 42562-56-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the known chemical properties of the compound identified by CAS number 42562-56-1, with the IUPAC name 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available data specific to this molecule, this document also explores the broader context of pyrazole carboxylic acid derivatives. This class of compounds is of significant interest to researchers and drug development professionals due to its well-established pharmacological importance and diverse biological activities. The information presented herein is intended to serve as a foundational resource for stimulating further investigation and application of this and related chemical entities.

Core Chemical Properties of CAS 42562-56-1

While detailed experimental data for this specific compound is not extensively published, the following table summarizes its fundamental chemical properties.

PropertyValueSource
CAS Number 42562-56-1Internal Database
IUPAC Name 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acidInternal Database
Molecular Formula C₆H₈N₂O₄
Molecular Weight 172.14 g/mol
Physical Form Assumed to be a solid, based on related structuresN/A
Solubility Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A

Safety and Handling: This compound is classified as an irritant. It is incompatible with strong oxidizing agents, as well as strong acids and bases. The toxicological properties of this specific chemical have not been fully investigated. Standard laboratory precautions, including the use of personal protective equipment, are recommended when handling this compound.

Experimental Protocols: A Generalized Approach

Given the absence of specific published experimental protocols for CAS 42562-56-1, this section outlines a general methodology for the synthesis and characterization of 4-substituted pyrazole-3-carboxylic acid derivatives, which is applicable to the target compound.

General Synthesis of 4-Substituted Pyrazole-3-Carboxylic Acids

A common and effective method for the synthesis of the pyrazole core involves the cyclocondensation of a hydrazine derivative with a β-ketoester. For a 4-substituted pyrazole, a plausible synthetic route is outlined below.

Reaction Scheme:

(Reactant A: Diethyl 2-(2-hydroxyethyl)-3-oxosuccinate) + (Reactant B: Hydrazine hydrate) → (Product: 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester) → (Final Product: 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid)

Materials:

  • Diethyl 2-(2-hydroxyethyl)-3-oxosuccinate

  • Hydrazine hydrate

  • Ethanol (or another suitable alcohol as solvent)

  • Glacial acetic acid (as a catalyst)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Cyclocondensation:

    • Dissolve diethyl 2-(2-hydroxyethyl)-3-oxosuccinate in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add hydrazine hydrate dropwise while stirring at room temperature.

    • After the addition is complete, reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product, the ethyl ester of the target molecule, can be purified by recrystallization or column chromatography.

  • Hydrolysis:

    • Dissolve the purified ethyl ester in a solution of sodium hydroxide in a mixture of water and ethanol.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

    • The resulting precipitate, 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the ethyl group protons, the methylene protons of the pyrazole ring, and the protons of the carboxylic acid and hydroxyl groups.
¹³C NMR Resonances for the carbonyl carbons, the carbons of the pyrazole ring, and the carbons of the ethyl and hydroxyethyl groups.
FT-IR Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H, C=O (ketone and carboxylic acid), and C=N bonds.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₆H₈N₂O₄.

Mandatory Visualizations

Conceptual Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyrazole derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Reactant A + Reactant B reaction Cyclocondensation start->reaction workup Solvent Removal & Crude Product reaction->workup purify Recrystallization or Column Chromatography workup->purify nmr NMR (¹H, ¹³C) purify->nmr ir FT-IR purify->ir ms Mass Spectrometry purify->ms elemental Elemental Analysis purify->elemental final_product Pure Compound nmr->final_product ir->final_product ms->final_product elemental->final_product

Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.

Hypothetical Signaling Pathway

Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a pyrazole-based inhibitor.

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Inhibitor (CAS 42562-56-1) Pyrazole Inhibitor (CAS 42562-56-1) Pyrazole Inhibitor (CAS 42562-56-1)->COX-1 / COX-2

Caption: A hypothetical anti-inflammatory signaling pathway modulated by a pyrazole inhibitor.

Conclusion and Future Directions

While specific experimental data on CAS 42562-56-1 is scarce, its structural features as a pyrazole carboxylic acid derivative place it within a class of compounds with significant therapeutic potential. The generalized synthetic and analytical protocols provided in this guide offer a starting point for researchers interested in investigating this molecule further. Future research should focus on the synthesis, purification, and comprehensive characterization of this compound. Subsequent biological screening could unveil its potential pharmacological activities, contributing to the development of new therapeutic agents.

Solubility Profile of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this document offers a theoretical solubility assessment based on its structural characteristics and available data for analogous compounds. Furthermore, it presents detailed experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain the precise solubility profile of this and other novel compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. This compound is a substituted pyrazole carboxylic acid derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is crucial for their development as potential therapeutic agents.[1] This guide provides a comprehensive overview of the predicted solubility of this compound and the established methods for its empirical determination.

Predicted Solubility Profile

The chemical structure of this compound, with its multiple polar functional groups—a hydroxyl group, a hydroxyethyl group, and a carboxylic acid group—suggests a predisposition for good aqueous solubility. The presence of these hydrogen bond donors and acceptors should facilitate interaction with polar solvents like water.

The parent compound, pyrazole, exhibits limited solubility in water but is more soluble in organic solvents such as ethanol and methanol.[2] However, the introduction of polar substituents, as seen in the target molecule, is expected to significantly enhance its aqueous solubility. For instance, 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is reported to have good solubility in water, ethanol, and methanol, highlighting the positive impact of a carboxylic acid group and the formation of a salt on aqueous solubility.

Based on these observations, this compound is predicted to be reasonably soluble in aqueous solutions, particularly at neutral or alkaline pH where the carboxylic acid is deprotonated. Its solubility is also expected to be high in polar organic solvents like DMSO, ethanol, and methanol.

Quantitative Solubility Data for Analogous Compounds

While specific data for the target compound is unavailable, the following table summarizes the solubility of the parent pyrazole molecule to provide a general reference.

CompoundSolventTemperature (°C)Solubility (moles/L)
PyrazoleWater9.62.7
PyrazoleWater24.819.4
PyrazoleCyclohexane31.80.577
PyrazoleCyclohexane56.25.86
PyrazoleBenzene5.20.31
PyrazoleBenzene46.516.8

Data sourced from ChemicalBook.[3][4]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, empirical determination is essential. The following are detailed protocols for standard solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[6]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24 and 48 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.[7]

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be facilitated by using a filter syringe. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[8] It measures the concentration at which a compound, when added from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous buffer. Laser nephelometry is a common technique for this assay.[9]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the same organic solvent.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the serially diluted compound. This will induce the precipitation of the compound in wells where its concentration exceeds its kinetic solubility.

  • Incubation: Incubate the plate for a defined period, typically 1 to 2 hours, at a controlled temperature.[10]

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.[10]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Solubility of Ionizable Compounds: Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine the intrinsic solubility and the pKa.[11]

Protocol:

  • Sample Preparation: Prepare a solution of the compound in a mixture of water and a co-solvent.

  • Titration: Titrate the solution with a standardized acid or base.

  • Potential Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Endpoint Determination: The equivalence point, where a sharp change in pH occurs, is used to determine the pKa of the compound.[12]

  • Solubility Calculation: The intrinsic solubility can be calculated from the titration curve data by analyzing the point at which the compound starts to precipitate.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_shake_flask Thermodynamic Solubility Workflow (Shake-Flask) A Add excess solid to solvent B Equilibrate (24-72h with agitation) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Sample and dilute supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E F Calculate solubility E->F G cluster_nephelometry Kinetic Solubility Workflow (Nephelometry) A Prepare DMSO stock solution B Serially dilute in microtiter plate A->B C Add aqueous buffer to induce precipitation B->C D Incubate (1-2h) C->D E Measure light scattering (nephelometer) D->E F Determine precipitation point E->F

References

An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylic Acid Derivatives: A Case Study of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid has not been publicly deposited in crystallographic databases. This guide presents a comprehensive overview of the crystallographic characteristics of closely related pyrazole carboxylic acid derivatives to provide valuable insights for researchers in the field. The experimental protocols and data tables are based on representative structures from published literature.

Introduction

Pyrazole carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid scaffold and capacity for diverse functionalization allow for the fine-tuning of physicochemical properties and biological activities. Understanding the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth look at the crystallographic features of pyrazole carboxylic acid derivatives, using data from analogs to infer the likely structural characteristics of this compound.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

The synthesis of pyrazole carboxylic acids can be achieved through various synthetic routes, often involving the condensation of a hydrazine with a β-ketoester or a related precursor. For the target molecule, a potential synthetic pathway is outlined below.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Characterization A β-ketoester precursor C Condensation Reaction A->C B Hydrazine hydrate B->C D Crude Pyrazole Carboxylic Acid C->D E Column Chromatography D->E F Recrystallization (e.g., slow evaporation from ethanol) E->F G Single Crystals F->G H Spectroscopic Analysis (NMR, IR, MS) F->H X-ray Diffraction X-ray Diffraction G->X-ray Diffraction

Caption: A generalized workflow for the synthesis and crystallization of pyrazole carboxylic acid derivatives.

A detailed protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

  • Synthesis: A common method involves the reaction of a suitably substituted hydrazine with a β-ketoester in a solvent such as ethanol, often under reflux.

  • Purification: The crude product is typically purified by column chromatography over silica gel.

  • Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization include ethanol, methanol, or mixtures of solvents. The solution is left undisturbed in a loosely covered vial at room temperature.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystal.[1][2]

G X-ray Crystallography Workflow cluster_xrd Data Collection & Processing cluster_structure Structure Solution & Refinement A Mount Crystal on Diffractometer C Diffraction Data Collection A->C B X-ray Source (e.g., Mo Kα radiation) B->C D Data Reduction and Correction C->D E Structure Solution (e.g., direct methods) D->E F Structure Refinement (e.g., full-matrix least-squares) E->F G Validation and Analysis F->G Final Crystallographic Data Final Crystallographic Data G->Final Crystallographic Data

Caption: A schematic of the single-crystal X-ray diffraction workflow.

A typical experimental protocol is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 293 K). Molybdenum (Mo Kα) is a common X-ray source for small molecule crystallography.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, often using direct methods. The structural model is then refined using least-squares techniques to obtain the final atomic coordinates and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound in solution.

  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. For pyrazole derivatives, the proton on the pyrazole ring typically appears as a singlet, and the protons of the substituents show characteristic signals.[3]

Quantitative Crystallographic Data

The following tables summarize representative crystallographic data for a pyrazole carboxylic acid derivative, providing a reference for the expected values for this compound. The data presented here is for 4-chloro-1H-pyrazole-3-carboxylic acid.[4]

Table 1: Crystal Data and Structure Refinement Details [4]

ParameterValue
Empirical formulaC₄H₃ClN₂O₂
Formula weight146.54
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 25.4370(17) Å, α = 90°b = 6.9155(5) Å, β = 110.558(6)°c = 13.0629(7) Å, γ = 90°
Volume2151.6(3) ų
Z16
Density (calculated)1.808 Mg/m³
Absorption coefficient0.589 mm⁻¹
F(000)1184
Final R indices [I>2σ(I)]R₁ = 0.0552, wR₂ = 0.2177
R indices (all data)R₁ = 0.0863, wR₂ = 0.2435

Table 2: Selected Bond Lengths (Å) [4]

BondLengthBondLength
N1-N21.365(3)C3-C41.383(4)
N1-C51.332(4)C4-C51.411(4)
N2-C31.341(4)C3-C61.493(4)
C4-Cl11.721(3)C6-O11.216(4)
C6-O21.309(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [4]

AngleValueTorsion AngleValue
C5-N1-N2112.5(2)N2-C3-C6-O1-1.1(5)
C3-N2-N1105.4(2)N2-C3-C6-O2178.4(3)
N2-C3-C4111.4(3)C4-C3-C6-O1178.1(3)
C3-C4-C5105.8(3)C4-C3-C6-O2-2.4(5)
N1-C5-C4104.9(3)
N2-C3-C6122.5(3)
C4-C3-C6126.1(3)

Molecular and Crystal Packing

In the crystal structures of pyrazole carboxylic acid derivatives, hydrogen bonding plays a crucial role in the formation of supramolecular architectures. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains. The pyrazole ring nitrogens can also participate in hydrogen bonding. The substituent groups on the pyrazole ring will influence the overall packing arrangement through steric and electronic effects.

For instance, in the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, strong O–H···O, C–H···N and C–H···F hydrogen bonds generate a three-dimensional molecular packing.[5] It is anticipated that the hydroxyl and carboxylic acid groups of this compound would be key players in forming an extensive hydrogen-bonding network.

Conclusion

While the specific crystal structure of this compound is not yet available, analysis of closely related analogs provides a solid foundation for understanding its likely structural features. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers working on the synthesis, crystallization, and structural characterization of novel pyrazole carboxylic acid derivatives for drug discovery and development. The elucidation of the precise crystal structure of the title compound remains a subject for future investigation and would be a valuable addition to the field.

References

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the diverse biological activities of novel pyrazole derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological properties, leading to the development of several commercially successful drugs.[2][3] This guide delves into the recent advancements in the synthesis and biological evaluation of novel pyrazole compounds, highlighting their mechanisms of action and therapeutic potential.[4][5][6]

Anticancer Activity of Pyrazole Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a variety of cancer cell lines.[5][6][7] These compounds exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets and Signaling Pathways

1. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8][9] Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[5][6]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Signal_Transduction->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb P Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Pyrazole_Derivative Pyrazole Derivative (CDK Inhibitor) Pyrazole_Derivative->CyclinD_CDK46 Pyrazole_Derivative->CyclinE_CDK2

Diagram 1: CDK Inhibition by Pyrazole Derivatives.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Pyrazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and suppressing tumor angiogenesis.[5]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Inhibition Inhibition of Angiogenesis PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation MAPK MAPK MEK->MAPK MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyrazole_Derivative Pyrazole Derivative (VEGFR-2 Inhibitor) Pyrazole_Derivative->VEGFR2

Diagram 2: VEGFR-2 Inhibition by Pyrazole Derivatives.

3. Phosphoinositide 3-kinase (PI3K) Inhibition:

The PI3K/Akt signaling pathway is frequently overactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][5][12] Certain pyrazole derivatives act as potent PI3K inhibitors, disrupting this critical cancer survival pathway.[5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Apoptosis Apoptosis PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Pyrazole_Derivative Pyrazole Derivative (PI3K Inhibitor) Pyrazole_Derivative->PI3K COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Reduction Reduction of Inflammation Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (COX-2 Inhibitor) Pyrazole_Derivative->COX2 MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add pyrazole derivatives at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate % viability and IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Technical Guide to Sourcing and Synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a specific pyrazole derivative. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a crucial pharmacophore in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides information on the availability of this specific compound, outlines potential suppliers for structurally similar analogs, and presents a generalized synthesis strategy based on established chemical literature.

Commercial Availability

However, several structurally related pyrazole carboxylic acid derivatives are commercially available. These analogs can serve as reference compounds, starting materials for further synthesis, or potential alternatives in research and development.

Table 1: Commercial Suppliers for Structurally Related Pyrazole Analogs
Compound NameCAS NumberSupplier(s)Notes
4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid1146290-27-8Enamine (via Sigma-Aldrich), BLD PharmDifferent pyrazole core (pyrazolone) with a phenyl substituent.[3]
5-Hydroxy-1H-pyrazole-3-carboxylic acid89603-60-1Sigma-AldrichA foundational pyrazole carboxylic acid structure.
1H-Pyrazole-5-carboxylic acid1621-91-6Thermo Scientific Chemicals, TCIThe parent pyrazole carboxylic acid.[4][5]
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid1401584-94-8Various research chemical suppliersIsomer with hydroxyethyl group at position 5.[6]
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate58046-49-4Matrix ScientificContains a 2-hydroxyethyl group on the ring nitrogen.[7]

Potential Synthesis Strategy

Given the absence of a commercial source, a hypothetical synthesis route can be proposed based on established methods for creating substituted pyrazoles. A common method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

The following diagram illustrates a potential workflow for obtaining and characterizing the target compound.

G cluster_0 Phase 1: Procurement & Synthesis cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Final Product A Source Starting Materials (e.g., Substituted 1,3-dicarbonyl) B Cyclocondensation Reaction with Hydrazine A->B C Work-up & Crude Isolation B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Structural Characterization (NMR, MS, IR) D->E F Purity Analysis (HPLC, Titration) E->F G Pure 3-hydroxy-4-(2-hydroxyethyl)- 1H-pyrazole-5-carboxylic acid F->G

Caption: Proposed workflow for custom synthesis and purification of the target compound.

General Experimental Protocols

While a specific protocol for the target molecule is not published, methodologies for the synthesis of related pyrazole carboxylic acids are well-documented. The following is a generalized protocol adapted from literature describing the synthesis of pyrazole derivatives via cyclocondensation, which serves as a foundational template.[8][9][10]

General Protocol: Synthesis of a Pyrazole Carboxylic Acid Derivative
  • Reaction Setup: A suitably substituted 1,3-dicarbonyl precursor (e.g., a keto-ester) is dissolved in an appropriate solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Reagent Addition: An equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate or hydrazine hydrochloride) is added to the solution. For reactions requiring acidic or basic conditions, a catalyst may be added.[9]

  • Cyclocondensation: The reaction mixture is heated to reflux (typically 70-110 °C) and maintained for several hours (e.g., 4-12 hours). Reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure (rotary evaporation). The resulting crude product may be precipitated by adding water or adjusting the pH.[9] The solid is then collected by filtration and washed with a suitable solvent (e.g., cold water or ethanol).

  • Purification: The crude solid is purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final pyrazole product.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Sourcing and Screening Logic for Drug Development

For professionals in drug development, the process of acquiring and evaluating a novel compound like this compound follows a structured pathway. The diagram below outlines the logical steps from initial identification to preliminary biological screening.

G A Identify Target Compound (e.g., via computational modeling, literature review) B Search Commercial Databases (e.g., Sigma-Aldrich, Enamine) A->B C Available? B->C D Procure Compound C->D Yes G Identify & Vet CROs C->G No E Perform Quality Control D->E I Proceed to Biological Screening E->I F Request Custom Synthesis H Technology Transfer & Synthesis F->H G->F H->I

Caption: Logical workflow for sourcing and screening a novel chemical compound.

This compound appears to be a non-commercial compound requiring custom synthesis. Researchers interested in this molecule can investigate the procurement of structurally related analogs or engage a contract research organization (CRO) for its synthesis. The general synthetic methodologies and logical workflows presented in this guide provide a strategic framework for acquiring and evaluating this and other novel pyrazole derivatives for research and drug development purposes.

References

In-depth Technical Guide: 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield specific information for the target compound, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This suggests that the compound may not be well-characterized or widely reported. The following guide provides calculated properties based on its chemical structure as inferred from the name, and a generalized overview of synthetic approaches for structurally related pyrazole carboxylic acids.

Core Compound Summary

Based on the chemical name, the molecular formula of this compound is determined to be C₆H₈N₂O₄. This section summarizes the calculated physicochemical properties of the compound.

PropertyValue
Molecular Formula C₆H₈N₂O₄
Molecular Weight 188.14 g/mol
IUPAC Name This compound

General Synthetic Strategies for Pyrazole Carboxylic Acids

While a specific synthesis protocol for this compound is not available in the reviewed literature, general methods for the synthesis of pyrazole carboxylic acids are well-established. A common and versatile approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. The following represents a plausible synthetic workflow for this class of compounds.

Logical Synthesis Workflow

Synthetic Workflow General Synthesis of Pyrazole Carboxylic Acids A β-Ketoester Precursor C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyrazole Ester Intermediate C->D E Hydrolysis D->E F Final Pyrazole Carboxylic Acid E->F

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key steps in the synthesis of pyrazole carboxylic acids, based on common laboratory practices for analogous compounds.

Protocol 1: Synthesis of Pyrazole Ester Intermediate via Cyclocondensation

This protocol describes the formation of the pyrazole ring from a β-ketoester and a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 to 1.2 equivalents) dropwise at room temperature. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substituent at the N1 position of the pyrazole ring.

  • Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography to yield the pyrazole ester intermediate.

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid

This protocol details the conversion of the pyrazole ester to the final carboxylic acid.

  • Reaction Setup: Dissolve the pyrazole ester (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

  • Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0 to 3.0 equivalents), to the ester solution.

  • Reaction: Heat the mixture to reflux and stir until the ester is completely consumed, as monitored by TLC.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • Product Collection: The pyrazole carboxylic acid will typically precipitate upon acidification. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Signaling Pathways and Biological Applications

Due to the lack of specific data for this compound, no signaling pathways or biological activities can be definitively associated with it. However, the pyrazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds.

Illustrative Signaling Pathway Involvement of Pyrazole-Containing Drugs

The diagram below illustrates a simplified signaling pathway that can be modulated by drugs containing a pyrazole core, such as kinase inhibitors.

Signaling Pathway Generic Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase TF Transcription Factors Kinase->TF Response Cell Proliferation, Survival, etc. TF->Response Drug Pyrazole-based Kinase Inhibitor Drug->Kinase

Caption: Example of a signaling pathway modulated by a pyrazole-containing inhibitor.

This guide provides a foundational understanding of this compound based on its presumed structure and offers insights into the general synthesis and potential biological relevance of this class of compounds. Further experimental investigation is required to fully characterize this specific molecule.

Technical Guide: 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

InChIKey: Not available.

Summary

Following a comprehensive search of publicly available chemical databases and scientific literature, no specific information was found for the compound "3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid." This includes the absence of a registered InChIKey, CAS number, or any published experimental data, such as physicochemical properties, biological activity, or detailed synthesis protocols.

The lack of accessible data prevents the creation of an in-depth technical guide as requested. There is no quantitative data to summarize in tables, no cited experimental protocols to detail, and no described signaling pathways or workflows to visualize.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that it is described under a different nomenclature that is not readily identifiable.

For researchers and drug development professionals interested in this scaffold, we recommend consulting resources on related, well-characterized pyrazole derivatives. For instance, the compound 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is structurally similar and has a registered CAS number (1146290-27-8) and an InChIKey (RIAYLEYJKCNBDJ-UHFFFAOYSA-N). Information on this and other pyrazole carboxylic acid derivatives can be found in chemical supplier catalogs and patent literature.

Further investigation into synthetic routes for novel pyrazole derivatives may provide a pathway to obtaining the target compound for characterization. General methods for the synthesis of substituted pyrazoles often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Due to the absence of specific data for "this compound," the mandatory requirements for data tables, experimental protocols, and visualizations cannot be fulfilled at this time.

Methodological & Application

Application Notes and Protocols for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a privileged scaffold in the development of new therapeutic agents.[3][4] The specific molecule, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, represents a versatile building block for creating a variety of more complex molecules. Its trifunctional nature—a hydroxyl group, a hydroxyethyl side chain, and a carboxylic acid—offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

These application notes provide an overview of the potential uses of this compound in organic synthesis, along with detailed experimental protocols for key transformations. The methodologies described are based on established synthetic routes for structurally related pyrazole derivatives.

Key Applications in Organic Synthesis

The unique arrangement of functional groups in this compound allows for its application in several key areas of organic synthesis:

  • Scaffold for Drug Discovery: This molecule can serve as a starting point for the synthesis of novel bioactive compounds. The carboxylic acid can be converted to amides, esters, or other derivatives, while the hydroxyl groups can be functionalized to introduce further diversity.[4]

  • Intermediate in Heterocyclic Synthesis: The pyrazole core can be further elaborated or used as a building block for the construction of more complex fused heterocyclic systems.

  • Ligand Synthesis for Metal Catalysis: The nitrogen atoms of the pyrazole ring, along with the carboxylate and hydroxyl groups, can act as coordination sites for metal ions, making it a candidate for the development of novel ligands.

Experimental Protocols

The following protocols are detailed methodologies for common transformations involving pyrazole carboxylic acids and related functional groups.

Protocol 1: Esterification of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid moiety to a methyl ester, a common step to protect the acid or to increase solubility in organic solvents.

Objective: To synthesize methyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Methanol (as solvent)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approximately 0.1 M).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure methyl ester.

Quantitative Data Summary

Starting MaterialProductReagentsSolventReaction TimeYield (%)
This compoundMethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylateH₂SO₄ (cat.)Methanol4-8 h>90 (expected)
Protocol 2: Amide Bond Formation

This protocol details the coupling of the carboxylic acid with a primary amine to form an amide, a key reaction in the synthesis of many biologically active molecules.

Objective: To synthesize N-benzyl-3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (as solvent)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF (approximately 0.2 M).

  • Stir the solution at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary

Starting MaterialProductCoupling ReagentsSolventReaction TimeYield (%)
This compoundN-benzyl-3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxamideEDC, HOBtDMF12-24 h70-90 (expected)

Visualizations

experimental_workflow start This compound esterification Protocol 1: Esterification start->esterification amidation Protocol 2: Amide Formation start->amidation ester_product Methyl Ester Derivative esterification->ester_product amide_product Amide Derivative amidation->amide_product

Caption: Synthetic pathways for functionalizing the carboxylic acid group.

logical_relationship cluster_scaffold Core Scaffold cluster_functionalization Functionalization Points cluster_applications Potential Applications scaffold This compound carboxylic_acid Carboxylic Acid (Amides, Esters) scaffold->carboxylic_acid primary_hydroxyl Primary Hydroxyl (Ethers, Esters) scaffold->primary_hydroxyl pyrazole_hydroxyl Pyrazole Hydroxyl (Ethers, Arylation) scaffold->pyrazole_hydroxyl drug_discovery Drug Discovery carboxylic_acid->drug_discovery materials_science Materials Science primary_hydroxyl->materials_science catalysis Catalysis pyrazole_hydroxyl->catalysis

Caption: Versatility of the pyrazole scaffold in synthetic applications.

References

Application Notes and Protocols for the Derivatization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a versatile scaffold for drug discovery. The protocols outlined below describe methods for the selective and non-selective modification of its carboxylic acid, phenolic hydroxyl, alcoholic hydroxyl, and pyrazole nitrogen functionalities.

Introduction

This compound is a multifunctional heterocyclic compound with significant potential in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs.[1][2] The presence of multiple reactive sites—a carboxylic acid, a phenolic hydroxyl, an alcoholic hydroxyl, and two ring nitrogens—allows for a wide range of chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3][4] This document outlines protocols for selective and comprehensive derivatization of this lead compound.

Experimental Protocols

The derivatization of this compound can be approached in a stepwise manner to achieve selective modification of each functional group. A general workflow is presented below.

G cluster_0 Derivatization Workflow start Start: 3-hydroxy-4-(2-hydroxyethyl) -1H-pyrazole-5-carboxylic acid ester Protocol 1: Esterification of Carboxylic Acid start->ester n_alk Protocol 2: N-Alkylation of Pyrazole Ring start->n_alk protect Protection of Reactive Groups start->protect ester->n_alk purify Purification and Characterization ester->purify o_acyl_alc Protocol 3: Selective O-Acylation of Alcoholic Hydroxyl n_alk->o_acyl_alc n_alk->purify o_acyl_phen Protocol 4: O-Acylation of Phenolic Hydroxyl o_acyl_alc->o_acyl_phen o_acyl_alc->purify deprotect Deprotection o_acyl_phen->deprotect o_acyl_phen->purify protect->o_acyl_alc protect->o_acyl_phen deprotect->purify

Caption: General experimental workflow for the derivatization of this compound.

Protocol 1: Esterification of the Carboxylic Acid Group

This protocol describes the conversion of the carboxylic acid to an ester, which can improve cell permeability and act as a prodrug.

Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol) as the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base like sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Reactant Ratio1.0 eq SubstrateGeneral Protocol
SolventMethanol/EthanolGeneral Protocol
Catalyst0.1 eq H₂SO₄General Protocol
TemperatureReflux (65-78 °C)General Protocol
Reaction Time4-8 hoursGeneral Protocol
Expected Yield 85-95% [5]
Protocol 2: N-Alkylation of the Pyrazole Ring

This protocol details the alkylation of the pyrazole ring nitrogens. Note that this reaction can produce a mixture of N1 and N2 isomers, the ratio of which is influenced by steric and electronic factors.[4][6]

Methodology:

  • Preparation: Suspend the starting pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The regioisomers may be separable by column chromatography.

Quantitative Data:

ParameterValueReference
Reactant Ratio1.0 eq Pyrazole, 1.1 eq Alkyl Halide[7]
SolventAcetonitrile[4]
Base1.5 eq K₂CO₃[4]
Temperature25-60 °C[6]
Reaction Time6-24 hours[6]
Expected Yield 70-90% (mixture of isomers) [7]
Protocol 3: Selective O-Acylation of the Alcoholic Hydroxyl Group

This protocol focuses on the selective acylation of the primary alcohol in the 2-hydroxyethyl side chain, taking advantage of its higher nucleophilicity compared to the phenolic hydroxyl group.[8]

Methodology:

  • Protection (Optional): To ensure selectivity, the more acidic phenolic hydroxyl and the carboxylic acid can be protected prior to this step.

  • Preparation: Dissolve the pyrazole substrate (1.0 eq) in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine.

  • Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Quantitative Data:

ParameterValueReference
Reactant Ratio1.0 eq Substrate, 1.1 eq Acylating AgentGeneral Protocol
SolventDichloromethane[8]
Base1.2 eq TriethylamineGeneral Protocol
Temperature0 °C to 25 °C[8]
Reaction Time2-6 hours[8]
Expected Yield 75-85% [9]
Protocol 4: O-Acylation of the Phenolic Hydroxyl Group

This protocol describes the acylation of the more acidic phenolic hydroxyl group. This reaction typically requires more forcing conditions or a protection/deprotection strategy for other reactive sites.

Methodology:

  • Protection: Protect the carboxylic acid and alcoholic hydroxyl groups to prevent side reactions. The tetrahydropyranyl (THP) group is a suitable protecting group for alcohols in pyrazole chemistry.[10][11]

  • Preparation: Dissolve the protected substrate in a suitable solvent like pyridine or DCM.

  • Acylation: Add the acylating agent (e.g., benzoyl chloride, 1.2 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Deprotection: Dry and concentrate the organic layer. Purify the product by column chromatography. Subsequently, remove the protecting groups under appropriate conditions (e.g., acidic conditions for THP).

Quantitative Data:

ParameterValueReference
Reactant Ratio1.0 eq Substrate, 1.2 eq Acylating AgentGeneral Protocol
SolventPyridineGeneral Protocol
Temperature25 °C[3]
Reaction Time12-24 hours[3]
Expected Yield 60-80% (after deprotection) General Protocol

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2] The chemical shifts and coupling constants will provide information about the position of the newly introduced functional groups.[12][13][14]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the derivatized products.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds and for the separation of isomers. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.[15]

Data Presentation

Table 1: Summary of Derivatization Reactions and Expected Yields

ProtocolDerivatization TargetReagentsExpected Yield (%)
1Carboxylic AcidMethanol, H₂SO₄85-95
2Pyrazole NitrogensAlkyl Halide, K₂CO₃70-90
3Alcoholic HydroxylAcetyl Chloride, TEA75-85
4Phenolic HydroxylBenzoyl Chloride, Pyridine60-80

Signaling Pathways and Logical Relationships

The derivatization strategies can be visualized as a decision tree, where the choice of reagents and reaction conditions dictates the final product.

G cluster_1 Derivatization Logic start Target Molecule esterification Esterification (e.g., MeOH, H+) start->esterification Target COOH n_alkylation N-Alkylation (e.g., R-X, Base) start->n_alkylation Target Ring N-H o_acylation O-Acylation (e.g., Ac₂O, Base) start->o_acylation Target OH groups selective_o_acylation Selective O-Acylation (Alcoholic OH) o_acylation->selective_o_acylation Mild Conditions

Caption: Logical relationships in the derivatization of the target molecule.

References

Application Notes and Protocols: Pyrazole Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2][3][4] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms and a carboxylic acid functional group, offers a versatile template for designing molecules with a wide array of pharmacological activities.[3][5] The structural rigidity of the pyrazole ring, combined with the synthetic tractability of the carboxylic acid handle for derivatization, allows for precise modulation of physicochemical properties and target-binding interactions.[6] Consequently, pyrazole carboxylic acid derivatives have been successfully developed as anti-inflammatory, anticancer, and CNS-acting agents, among other therapeutic applications.[2][3][7]

Key Therapeutic Applications

Anti-inflammatory Agents: Selective COX-2 Inhibition

Pyrazole carboxylic acid derivatives are famously exemplified by Celecoxib (Celebrex), a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8][9][10]

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][11] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[10][11] Non-selective NSAIDs inhibit both isoforms, leading to common gastrointestinal side effects.[10]

Celecoxib and other pyrazole-based inhibitors selectively target COX-2.[8][11] The diaryl-substituted pyrazole structure of Celecoxib, with its polar sulfonamide side chain, binds to a hydrophilic side pocket present in the active site of COX-2, an area that is structurally different from the COX-1 active site.[9][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins, thereby exerting potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the risk of gastrointestinal issues associated with COX-1 inhibition.[8][10][11]

Quantitative Data: COX-2 Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
CelecoxibCOX-1~15~345Indomethacin
CelecoxibCOX-20.04~345Indomethacin
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5bCOX-15.40344.56Celecoxib, Indomethacin
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5bCOX-20.01344.56Celecoxib, Indomethacin
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b5-LOX1.78N/ACelecoxib, Indomethacin

Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[12]

Anticancer Agents: Kinase Inhibition and Cell Cycle Arrest

The pyrazole scaffold is a premier "privileged structure" for targeting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[13] Pyrazole carboxylic acids and their amide derivatives have been developed as potent inhibitors of various kinases.[13][14][15]

Mechanism of Action: Many pyrazole-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block their phosphorylating activity.[13] This can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, pyrazole derivatives have been shown to inhibit kinases such as CK2, AKT1, and p38 (SAPK2a), which are implicated in cancer and inflammatory diseases.[13][14][15] Furthermore, some pyrazole carboxylic acid derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis in cancer cells.[16][17]

Quantitative Data: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (nM)Cell LineEffect
Pyrazolyl BenzimidazoleAurora A/B35 / 75-Dual Inhibition
Afuresertib Analog (Compound 2)Akt11.3HCT116 (Colon)Antiproliferative (IC50 = 950 nM)
Pyrazole-based Imidazo[1,2-b]pyridazineBcr-Abl--CML Treatment Strategy
Asciminib (ABL-001)Bcr-Abl0.5-Non-ATP Competitive Inhibition
Pyrazole BenzamideChk217.9HepG2 (Liver)Antiproliferative

Data compiled from various pyrazole-based kinase inhibitors, not exclusively carboxylic acids, to show scaffold potential.[18]

CNS Agents: Receptor Modulation

Pyrazole carboxylic acid derivatives have been instrumental in developing modulators for central nervous system (CNS) targets, including cannabinoid and glutamate receptors.

  • CB1 Receptor Antagonists/Inverse Agonists: Rimonabant, a pyrazole carbohydrazide derived from a carboxylic acid precursor, was the first selective cannabinoid receptor 1 (CB1) antagonist approved for treating obesity.[19][20] It functions as an inverse agonist, reducing appetite by blocking the activity of the endocannabinoid system.[19][21] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation, highlighting the challenges of targeting central CB1 receptors.[19][20]

  • mGluR5 Positive Allosteric Modulators (PAMs): 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective, brain-penetrant positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[22] It does not activate the receptor directly but potentiates its response to glutamate.[22] CDPPB has shown antipsychotic-like and cognitive-enhancing effects in preclinical models, suggesting potential for treating conditions like schizophrenia and cognitive impairment.[22][23][24] It works by enhancing mGluR5 function, which can indirectly increase NMDA receptor activity, a mechanism linked to synaptic plasticity and learning.[25]

Quantitative Data: CNS Receptor Modulators

CompoundTargetActionEC50 / Ki (nM)Key Finding
RimonabantCB1Inverse Agonist-Anti-obesity effect, withdrawn due to CNS side effects.[19][20]
CDPPBmGluR5Positive Allosteric ModulatorEC50 ≈ 10-27Potentiates glutamate response; antipsychotic-like effects.[22][24]
Rimonabant-Valine Hybrid (Compound 34)CB1AgonistKi = 6.9SAR study showing how modifications change activity from antagonist to agonist.[21]

Experimental Protocols

Protocol 1: General Synthesis of a 1,5-Diarylpyrazole-3-Carboxylic Acid

This protocol is a generalized example based on the Knorr pyrazole synthesis, a common method for creating the pyrazole core.[5]

Materials:

  • A substituted 1,3-diketone (e.g., a diaryl-1,3-dione)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or glacial acetic acid as solvent

  • Sodium hydroxide (for subsequent saponification)

  • Hydrochloric acid

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Procedure:

  • Cyclization:

    • Dissolve the 1,3-diketone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation of the pyrazole ester.

    • Wash the crude product with cold water and dry it. The product at this stage is typically a pyrazole carboxylate ester if the starting diketone contained an ester group.

  • Saponification (Hydrolysis to Carboxylic Acid):

    • Suspend the crude pyrazole ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 4-6 hours until TLC indicates the complete disappearance of the starting ester.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2N hydrochloric acid.

    • Collect the resulting precipitate (the pyrazole carboxylic acid) by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral, then dry under vacuum.

    • Recrystallize the final product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole carboxylic acid.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This protocol allows for the determination of IC50 values for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (pyrazole carboxylic acids) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 535 nm, Emission: 590 nm)

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and ADHP.

  • In the wells of the 96-well plate, add 150 µL of the reaction buffer.

  • Add 10 µL of the enzyme (either COX-1 or COX-2) to each well.

  • Add 10 µL of the test compound solution at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol 3: Antiproliferative MTT Assay

This protocol assesses the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[18]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Visualizations

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (in Cell Membrane) COX2_Enzyme COX-2 Enzyme (Upregulated by Inflammatory Stimuli) Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Pyrazole Carboxylic Acid Derivative (e.g., Celecoxib) Celecoxib->COX2_Enzyme Selective Inhibition Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start 1,3-Diketone + Hydrazine synthesis Knorr Cyclization start->synthesis hydrolysis Saponification synthesis->hydrolysis purification Purification & Characterization hydrolysis->purification library Pyrazole Carboxylic Acid Library purification->library in_vitro In Vitro Assays (e.g., Kinase, COX) library->in_vitro cellular Cell-Based Assays (e.g., MTT) in_vitro->cellular hit_id Hit Identification (Potency & Selectivity) cellular->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->synthesis Rational Design adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead SAR_Diagram core Pyrazole-Carboxylic Acid Core r1 R1 Group (e.g., at N1) core->r1 r2 R2 Group (e.g., at C5) core->r2 r3 R3 Group (from -COOH) core->r3 r1_prop1 Large, bulky groups r1->r1_prop1 r1_prop2 Aromatic rings r1->r1_prop2 r1_act1 Modulates Kinase Selectivity r1_prop1->r1_act1 r1_prop2->r1_act1 r2_prop1 Aryl groups (e.g., 4-chlorophenyl) r2->r2_prop1 r2_act1 Critical for COX-2 or CB1 Binding r2_prop1->r2_act1 r3_prop1 Amide formation r3->r3_prop1 r3_prop2 Ester formation r3->r3_prop2 r3_act1 Improves Cell Permeability & Oral Bioavailability r3_prop1->r3_act1 r3_prop2->r3_act1

References

Application Notes and Protocols for High-Throughput Screening with Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile nature allows for extensive chemical modifications, making it a cornerstone for the generation of diverse compound libraries. Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. High-throughput screening (HTS) of pyrazole libraries offers a powerful approach to identify novel hit compounds that can modulate the activity of various biological targets, paving the way for the development of new therapeutics.

These application notes provide detailed protocols for biochemical and cell-based high-throughput screening assays commonly used for pyrazole libraries. Additionally, they present a compilation of quantitative data from representative screening campaigns and visualize key experimental workflows and signaling pathways to guide researchers in their drug discovery efforts.

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the inhibitory activities of selected pyrazole derivatives against various protein kinases and cancer cell lines, as determined through high-throughput screening and subsequent validation assays. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Pyrazole-based derivative (Compound 9)VEGFR-20.22
Pyrazole-based derivative (Compound 3)EGFR0.06
Pyrazolo[3,4-d]pyrimidineEGFR-TKlow nM range
Pyrazole-Thiadiazole Hybrid (Compound 6g)EGFR0.024
Pyrazolopyridine (Compound 4)CDK8/190.178
Pyrazole-based derivative (Akt1 inhibitor)Akt10.0013
Pyrazole-based derivative (PI3Kα inhibitor)PI3Kα0.0025-0.0805

Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Thiadiazole Hybrid (Compound 6g)A549 (Lung)1.537
Pyrazole-Thiadiazole Hybrid (Compound 6d)A549 (Lung)5.176
Pyrazole-containing imide (Compound A2)A-549 (Lung)4.91
Pyrazole-containing imide (Compound A4)A-549 (Lung)3.22
1-aryl-1H-pyrazole-fused curcumin analog (Compound 12)MDA-MB231 (Breast)3.64
1-aryl-1H-pyrazole-fused curcumin analog (Compound 13)MDA-MB231 (Breast)4.12
Pyrazole benzothiazole hybrid (Compound 25)HT29 (Colon)3.17
Pyrazole-indole hybrid (Compound 7a)HepG2 (Liver)6.1
Pyrazole-indole hybrid (Compound 7b)HepG2 (Liver)7.9

Experimental Protocols

Protocol 1: High-Throughput Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive fluorescence polarization assay to screen for pyrazole-based inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by a test compound.

Materials:

  • Target Kinase

  • Fluorescent Tracer (specific to the kinase)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Pyrazole Compound Library (typically dissolved in DMSO)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating:

    • Dispense 100 nL of each pyrazole compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

    • For controls, dispense DMSO only into designated wells (high signal, no inhibition) and a known inhibitor of the target kinase (low signal, maximum inhibition).

  • Enzyme and Tracer Addition:

    • Prepare a solution of the target kinase and the fluorescent tracer in assay buffer. The optimal concentrations of both should be predetermined through titration experiments to achieve a stable and robust assay window (Z' factor > 0.5).

    • Add 10 µL of this solution to each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation (Optional - for detecting ATP-competitive inhibitors):

    • Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 90 minutes.

  • Fluorescence Polarization Reading:

    • Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will be dependent on the fluorophore used for the tracer.

Data Analysis:

  • Calculate the percent inhibition for each compound by comparing the FP signal in the compound wells to the high (DMSO only) and low (known inhibitor) control wells using the following formula: % Inhibition = 100 * (1 - [(FP_compound - FP_low_control) / (FP_high_control - FP_low_control)])

  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).

  • For hit compounds, perform dose-response experiments to determine their IC50 values.

Protocol 2: High-Throughput Cell-Based Anti-proliferative Assay

This protocol outlines a cell-based assay to screen pyrazole libraries for their anti-proliferative effects on cancer cell lines using an ATP-based viability assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole Compound Library (in DMSO)

  • 384-well, white, clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in 40 µL of cell culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Add 100 nL of each pyrazole compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM).

    • Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of the cell viability reagent to each well.

  • Lysis and Signal Stabilization:

    • Mix the contents of the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound by normalizing the luminescence signal to the DMSO-treated control wells: % Inhibition = 100 * (1 - [Luminescence_compound / Luminescence_DMSO_control])

  • Identify "hit" compounds based on a predefined inhibition threshold.

  • Perform dose-response experiments for hit compounds to determine their GI50 (concentration for 50% growth inhibition) values.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Follow-up AssayDev Assay Development & Optimization PlatePrep Pyrazole Library Plate Preparation CompoundPlating Compound Plating (e.g., 384-well) PlatePrep->CompoundPlating ReagentAdd Reagent Addition (Enzyme/Cells) CompoundPlating->ReagentAdd Incubation Incubation ReagentAdd->Incubation Detection Signal Detection (e.g., FP, Luminescence) Incubation->Detection DataQC Data Acquisition & Quality Control (Z') Detection->DataQC HitID Hit Identification (% Inhibition, Z-score) DataQC->HitID DoseResponse Dose-Response (IC50/GI50) HitID->DoseResponse Counterscreens Counterscreens (Selectivity, Specificity) DoseResponse->Counterscreens LeadOp Lead Optimization Counterscreens->LeadOp

Caption: A general workflow for a high-throughput screening campaign with a pyrazole library.

Signaling Pathways

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to EGF EGF EGF->EGFR Binds Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrazole-based compounds.

CDK8_Signaling cluster_nucleus Nucleus Mediator Mediator Complex RNAPII RNA Polymerase II Mediator->RNAPII Regulates CDK8 CDK8 CDK8->Mediator Associates with Transcription Gene Transcription RNAPII->Transcription Initiates CellGrowth Cell Growth & Proliferation Transcription->CellGrowth Leads to Signal Upstream Signals (e.g., Wnt, TGF-β) Signal->CDK8 Activates Pyrazole Pyrazole Inhibitor Pyrazole->CDK8 Inhibits

Caption: Inhibition of CDK8-mediated transcription by pyrazole-based compounds.

Hsp90_Signaling cluster_cytoplasm Cytoplasm Hsp90 Hsp90 ClientProtein_unfolded Unfolded/Misfolded Client Protein (e.g., AKT, EGFR, HER2) Hsp90->ClientProtein_unfolded Degradation ClientProtein_folded Folded/Active Client Protein Hsp90->ClientProtein_folded Promotes folding (ATP-dependent) ClientProtein_unfolded->Hsp90 Binds to Proteasome Proteasome ClientProtein_unfolded->Proteasome Ubiquitination & Degradation Downstream Downstream Signaling (Proliferation, Survival) ClientProtein_folded->Downstream Activates Pyrazole Pyrazole Inhibitor Pyrazole->Hsp90 Inhibits (ATP binding)

Caption: Disruption of Hsp90 chaperone activity by pyrazole-based inhibitors.

Application Notes and Protocols for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid as a Bioactive Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid , a versatile building block for the development of novel bioactive molecules. The protocols outlined below offer detailed methodologies for its synthesis and subsequent elaboration into potential therapeutic agents.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The unique structural features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in medicinal chemistry.[3] Specifically, substitutions at the C3, C4, and C5 positions of the pyrazole ring play a crucial role in modulating the biological activity of the resulting molecules. The title compound, this compound, incorporates three key functionalities:

  • A 3-hydroxy group , which can act as a hydrogen bond donor and may be crucial for target binding.

  • A 4-(2-hydroxyethyl) group , which can enhance solubility and provide an additional point for hydrogen bonding or further functionalization.

  • A 5-carboxylic acid group , a common feature in many drugs that can participate in ionic interactions with biological targets.

This combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of potential drug candidates.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic strategy involves the construction of the pyrazole ring from a suitably substituted 1,3-dicarbonyl precursor.

Proposed Synthetic Pathway

A logical synthetic approach is outlined below. This pathway begins with the preparation of a key intermediate, a substituted β-ketoester, followed by cyclization with a hydrazine derivative to form the pyrazole core.

G A Diethyl oxalate C Claisen Condensation (e.g., NaOEt, EtOH) A->C B 4-Penten-2-one B->C D Diethyl 2-oxo-4-(prop-2-en-1-yl)succinate C->D E Ozonolysis (O3) then Reductive Workup (e.g., NaBH4) D->E F Diethyl 4-(2-hydroxyethyl)-2-oxosuccinate E->F H Cyclocondensation F->H G Hydrazine hydrate (N2H4·H2O) G->H I Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate H->I J Saponification (e.g., NaOH, H2O/EtOH) I->J K This compound J->K G A 3-hydroxy-4-(2-hydroxyethyl) -1H-pyrazole-5-carboxylic acid B Amide Coupling (with various amines) A->B C Esterification (with various alcohols) A->C D N-Alkylation/Arylation (at N1 of pyrazole) A->D E Library of Pyrazole Derivatives B->E C->E D->E F High-Throughput Screening (e.g., kinase assays, antiviral assays) E->F G Hit Identification F->G H Lead Optimization (SAR studies) G->H I Preclinical Candidate H->I

References

Application Notes and Protocols: Enzymatic Assay Using a Pyrazole-Based Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-containing compounds represent a significant class of privileged scaffolds in medicinal chemistry and drug discovery.[1] These heterocyclic molecules exhibit a wide range of biological activities, including the inhibition of various enzymes, making them valuable candidates for the development of novel therapeutics.[1][2] Pyrazole derivatives have been successfully developed as inhibitors for targets such as kinases (e.g., Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs)), thrombin, and cyclooxygenases (COX).[1][3] This document provides a detailed protocol for an in vitro enzymatic assay to characterize a pyrazole-based inhibitor targeting a specific protein kinase. The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings.

Featured Application: Inhibition of MAP Kinase (ERK2) by a Pyrazole-Based Inhibitor

This application note details the characterization of a fictional pyrazole-based inhibitor, "PZI-2025," against the human ERK2 (Extracellular signal-regulated kinase 2), a key component of the MAPK signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.[4]

Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[4] The pathway is activated by extracellular signals, leading to the sequential phosphorylation and activation of a series of kinases.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor PZI-2025 inhibitor->erk Inhibition

Caption: MAPK Signaling Pathway and the point of inhibition by PZI-2025.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant human ERK2 (active)

  • Substrate: Myelin Basic Protein (MBP)

  • Inhibitor: Pyrazole-based inhibitor (PZI-2025), dissolved in DMSO

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35

  • Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system

  • Plates: 96-well, white, flat-bottom plates

  • Instrumentation: Plate reader capable of luminescence detection

Experimental Workflow

The following diagram outlines the major steps in the enzymatic assay protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor, ATP) serial_dilution Inhibitor Serial Dilution reagent_prep->serial_dilution add_reagents Add Reagents to Plate (Inhibitor, Enzyme, Substrate) serial_dilution->add_reagents incubation1 Pre-incubation (Enzyme + Inhibitor) add_reagents->incubation1 initiate_reaction Initiate Reaction (Add ATP) incubation1->initiate_reaction incubation2 Reaction Incubation initiate_reaction->incubation2 stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubation2->stop_reaction detection Luminescence Detection stop_reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: General workflow for the ERK2 inhibition assay.

Detailed Assay Protocol

This protocol is based on a standard operating procedure for an enzymatic activity inhibition assay.[5]

  • Inhibitor Preparation: Prepare a 10 mM stock solution of PZI-2025 in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of serially diluted PZI-2025 or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing ERK2 and MBP in assay buffer to each well.

    • Include controls: "no enzyme" wells (for background) and "no inhibitor" wells (for maximum activity).

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km for ERK2) to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The reaction time should be within the linear range of the assay.[6]

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7]

Data Presentation

The quantitative data from the enzymatic assay should be summarized in a clear and structured format.

Table 1: Inhibition of ERK2 by PZI-2025
PZI-2025 Conc. (nM)Average Luminescence (RLU)% Inhibition
0 (Control)150,0000
1135,00010
10105,00030
5075,00050
10045,00070
50015,00090
10007,50095

IC₅₀ Value for PZI-2025: 50 nM

Table 2: Kinase Selectivity Profile of PZI-2025
KinaseIC₅₀ (nM)
ERK250
JAK1>10,000
BTK>10,000
Akt1>10,000

Mechanism of Action Studies

To further characterize the inhibitor, mechanism of action studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[6] This typically involves measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk plot.[8][9]

Lineweaver-Burk Plot Analysis

Lineweaver_Burk Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V₀ origin origin->xaxis origin->yaxis x1_no_inhib -1/Km p1_no_inhib x1_no_inhib->p1_no_inhib No Inhibitor y1_no_inhib 1/Vmax x1_with_inhib -1/Km_app p1_with_inhib x1_with_inhib->p1_with_inhib + Inhibitor

Caption: A representative Lineweaver-Burk plot for a competitive inhibitor.

In competitive inhibition, the lines intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.[8][9]

Conclusion

This application note provides a comprehensive framework for conducting an enzymatic assay with a pyrazole-based inhibitor. The detailed protocol, data presentation format, and visualizations of the signaling pathway and experimental workflow are intended to guide researchers in the efficient and accurate characterization of enzyme inhibitors. The principles and methods described herein can be adapted for various enzyme-inhibitor systems.

References

Application Notes and Protocols for Cell-based Assays with 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, hereafter referred to as Compound X, is a synthetic heterocyclic molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The structural features of Compound X, including the pyrazole core, a carboxylic acid group, and hydroxyethyl and hydroxyl substitutions, suggest its potential as a modulator of cellular signaling pathways. These application notes provide a detailed protocol for evaluating the cytotoxic effects of Compound X on a cancer cell line using a cell-based MTT assay and propose a potential mechanism of action involving the NF-κB signaling pathway for further investigation.

Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[2][3] Constitutive activation of the NF-κB pathway is a hallmark of many types of cancer, promoting tumor cell survival and proliferation.[2][3] We hypothesize that Compound X may exert its anticancer effects by inhibiting the NF-κB signaling cascade, leading to decreased expression of pro-survival genes and subsequent induction of apoptosis in cancer cells.

NF-kB_Signaling_Pathway Hypothetical Inhibition of NF-kB Signaling by Compound X cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Compound_X Compound X Compound_X->IKK_complex Inhibits

Hypothetical inhibition of the NF-kB pathway by Compound X.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (Compound X)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in DMSO.

    • Perform serial dilutions of Compound X in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

    • Incubate the plate for another 4 hours at 37°C or overnight in a humidified atmosphere.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Compound X using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of Compound X to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed HeLa Cells (1x10^4 cells/well in 96-well plate) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Compound X (0.1 - 100 µM) incubate_24h->treat_compound incubate_48h Incubate for 48h treat_compound->incubate_48h add_mtt Add MTT Solution (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution (100 µL/well) incubate_4h->add_solubilization measure_absorbance Measure Absorbance (570 nm) add_solubilization->measure_absorbance analyze_data Analyze Data (Calculate % Viability and IC50) measure_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Data Presentation

The following tables summarize hypothetical quantitative data from the MTT assay designed to evaluate the cytotoxic potential of Compound X on HeLa cells.

Table 1: Dose-Response of Compound X on HeLa Cell Viability

Concentration of Compound X (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100.0%
0.11.2350.09198.8%
11.1500.07892.0%
100.8750.06570.0%
500.4380.04235.0%
1000.1880.02515.0%

Table 2: Summary of Cytotoxicity Data

CompoundCell LineAssayEndpointIC50 Value (µM)
Compound XHeLaMTTCell Viability35.5
Doxorubicin (Positive Control)HeLaMTTCell Viability0.8

These application notes provide a framework for the initial cell-based screening of this compound. The detailed MTT assay protocol allows for the reproducible assessment of the compound's cytotoxic effects on cancer cells. The hypothetical data presented suggests that Compound X exhibits dose-dependent cytotoxicity against HeLa cells. Further investigations are warranted to confirm the proposed mechanism of action involving the NF-κB pathway and to explore the compound's therapeutic potential in more detail. Subsequent studies could include assays to measure NF-κB nuclear translocation, reporter gene assays for NF-κB transcriptional activity, and apoptosis assays to confirm the mode of cell death.

References

Application Notes and Protocols for the Development of Novel Fungicides with Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel fungicides based on the pyrazole scaffold. This document covers the design, synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on practical application in a research and development setting.

Introduction: The Prominence of Pyrazole Fungicides

The pyrazole ring is a critical pharmacophore in the design of modern fungicides.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with potent and broad-spectrum antifungal activity.[1][2] A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, proving highly effective in controlling a variety of plant pathogenic fungi.[2][3] Commercially successful examples include Bixafen, Fluxapyroxad, and Penflufen.[1] The development of novel pyrazole fungicides is driven by the need to overcome fungicide resistance and to provide more effective and environmentally benign solutions for crop protection.[1][4]

Mechanism of Action: Targeting Fungal Respiration

The primary mechanism of action for the majority of fungicidal pyrazole carboxamides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2][5] This inhibition blocks the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, which is directly coupled to the reduction of ubiquinone to ubiquinol in the respiratory chain.[6] The disruption of this vital process leads to a halt in ATP production, ultimately causing fungal cell death.[2]

Some novel pyrazole amides may exhibit alternative mechanisms of action, such as inducing plant defense responses.[6][7] For instance, certain compounds have been shown to enhance the expression of defense-related genes in plants, contributing to their overall protective effect.[6][7]

Below is a diagram illustrating the signaling pathway of SDH inhibition by pyrazole fungicides.

SDHI_Pathway cluster_mito Mitochondrion cluster_complexII Complex II (SDH) cluster_etc_components TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP Production Halted SDH SDH Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to UQH2 UQH2 SDH->UQH2 reduces UQ to SDH->UQH2 UQ UQ Complex_III Complex III UQH2->Complex_III UQH2->Complex_III Complex_IV Complex IV Complex_III->Complex_IV Complex_IV->ATP_Synthase Cell_Death Fungal Cell Death ATP->Cell_Death lack of leads to Pyrazole Pyrazole Fungicide (SDHI) Pyrazole->SDH INHIBITS

Caption: Inhibition of the mitochondrial electron transport chain by pyrazole SDHI fungicides.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of representative novel pyrazole fungicides against various plant pathogenic fungi. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values.

Table 1: Antifungal Activity (EC50 in µg/mL) of Novel Pyrazole Derivatives [8]

CompoundBotrytis cinereaRhizoctonia solaniValsa maliThanatephorus cucumerisFusarium oxysporumFusarium graminearum
26 2.4322.1821.7871.6386.9866.043
27 3.4583.3902.8772.9539.3398.073
28 4.0214.1123.5213.86410.1249.541
Carbendazim (Control) 1.5651.4200.8591.2532.8132.262

Table 2: Antifungal Activity (EC50 in µM) of Pyrazole Analogues [2][4]

CompoundFusarium graminearumColletotrichum micotianae
1v 0.05300.1430
1t 0.0735-
Pyraclostrobin (Control) 0.06800.1120

Table 3: Antifungal Activity (EC50 in µg/mL) of Pyrazole Carboxamides and Isoxazolol Pyrazole Carboxylates [9]

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7ai 2.243.2110.290.37
Carbendazim (Control) 1.252.505.001.00

Experimental Protocols

Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrazole-4-carboxamides, a common structural motif in many pyrazole fungicides.

Synthesis_Workflow Start Start: Pyrazole-4-carboxylic acid Step1 Step 1: Acid Chlorination (e.g., SOCl2 or (COCl)2) Start->Step1 Intermediate Intermediate: Pyrazole-4-carbonyl chloride Step1->Intermediate Step2 Step 2: Amidation (Substituted Amine, Base) Intermediate->Step2 Product Product: Pyrazole-4-carboxamide Step2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of pyrazole-4-carboxamides.

Materials and Reagents:

  • Substituted 1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Acid Chloride Formation:

    • To a solution of the substituted 1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Remove the excess solvent and reagent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Amidation:

    • Dissolve the crude pyrazole-4-carbonyl chloride in an anhydrous solvent.

    • To this solution, add the substituted amine (1.0 - 1.2 eq) and a base (1.5 - 2.0 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole carboxamide derivative.[1][10]

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is used to determine the efficacy of the synthesized compounds in inhibiting the mycelial growth of various fungi.[4]

Materials and Reagents:

  • Synthesized pyrazole compounds

  • Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

    • Add appropriate volumes of the stock solutions to molten PDA medium (cooled to about 50 °C) to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening). Ensure the final DMSO concentration does not inhibit fungal growth (typically <1%).

  • Inoculation:

    • Pour the PDA medium containing the test compounds into sterile petri dishes.

    • Allow the agar to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing colony of the target fungus.

    • Place the mycelial disc at the center of the treated and control (PDA with DMSO only) petri dishes.

  • Incubation:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached a certain diameter (e.g., 7-8 cm).

    • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

    • For compounds showing significant inhibition, determine the EC50 value by testing a range of concentrations and using probit analysis.[4][8]

Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH and can be used to determine the inhibitory potential of the synthesized pyrazole compounds.[11][12]

Materials and Reagents:

  • Mitochondrial fraction isolated from the target fungus

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • 2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Isolate the mitochondrial fraction from the target fungus using standard protocols (e.g., differential centrifugation).

  • Assay Reaction:

    • In a 96-well plate, add varying concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known SDH inhibitor).

    • Add the mitochondrial preparation to each well.

    • Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.

    • Initiate the reaction by adding the reaction mixture to all wells.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25 °C).

    • Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes. The reduction of DCIP leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of the test compound.

    • Plot the percentage of SDH inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of SDH activity) by fitting the data to a dose-response curve.[11]

Logical Workflow for Novel Fungicide Discovery

The development of novel pyrazole fungicides follows a structured and iterative process, as outlined in the diagram below.

Fungicide_Discovery_Workflow Start Start: Identify Lead Pyrazole Scaffold Design 1. Molecular Design & SAR Analysis (Computational Docking, Scaffold Hopping) Start->Design Synthesis 2. Chemical Synthesis of Novel Derivatives Design->Synthesis In_Vitro 3. In Vitro Biological Evaluation (Antifungal Assays) Synthesis->In_Vitro Mechanism 4. Mechanism of Action Studies (e.g., SDH Inhibition Assay) In_Vitro->Mechanism SAR_Analysis 5. Structure-Activity Relationship (SAR) Elucidation Mechanism->SAR_Analysis Optimization 6. Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Refinement In_Vivo 7. In Vivo Evaluation (Greenhouse/Field Trials) Optimization->In_Vivo Promising Compounds End End: Candidate Fungicide In_Vivo->End

Caption: A logical workflow for the discovery and development of novel pyrazole fungicides.

This workflow begins with the identification of a promising pyrazole scaffold.[6] Through molecular design, informed by structure-activity relationship (SAR) analysis and computational methods, novel derivatives are conceptualized.[12] These compounds are then synthesized and subjected to in vitro biological evaluation to determine their antifungal activity.[4][8] Compounds showing good activity are further investigated to elucidate their mechanism of action.[5] The resulting data is used to establish SAR, which guides the iterative process of lead optimization to improve potency, spectrum, and other properties.[8] The most promising candidates then advance to in vivo testing in greenhouse and field trials to assess their efficacy under real-world conditions.[13]

References

Synthesis of Pyrazole-Fused Heterocycles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, pyrazole-fused heterocycles represent a cornerstone of modern therapeutic innovation. These bicyclic nitrogen-containing scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The versatility of the pyrazole ring, with its unique electronic properties and capacity for diverse substitutions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged structure in the design of targeted therapies.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of three key classes of pyrazole-fused heterocycles: pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. These methodologies are selected for their reliability, efficiency, and adaptability in generating diverse compound libraries for screening and lead optimization.

Application Notes

The strategic fusion of a pyrazole ring with other heterocyclic systems, such as pyrimidine or pyridine, gives rise to rigid molecular frameworks that can effectively interact with the active sites of various biological targets. This structural rigidity often leads to enhanced binding affinity and selectivity.

  • Pyrazolo[1,5-a]pyrimidines: This class of compounds is particularly renowned for its potent inhibitory activity against a range of protein kinases.[1][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, pyrazolo[1,5-a]pyrimidines are a focal point in the development of targeted cancer therapies, with notable examples showing inhibition of Pim-1 kinase, Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (Trks).[2][7][8][9] The synthesis of these compounds is often straightforward, typically involving the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, making them readily accessible for structure-activity relationship (SAR) studies.[6]

  • Pyrazolo[3,4-b]pyridines: This isomeric scaffold also exhibits significant potential as kinase inhibitors and has been explored for the treatment of various cancers.[10][11] A common and effective method for their synthesis is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole-4-carbaldehyde or a related derivative with a compound containing a reactive α-methylene group.[12] This methodology allows for the introduction of diverse substituents on the pyridine ring, facilitating the exploration of the chemical space around the core scaffold.

  • Pyrazolo[3,4-d]pyrimidines: These compounds are recognized as potent inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases, including the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][13] Their synthesis often involves the construction of the pyrimidine ring onto a pre-formed pyrazole core. The structural similarity of this scaffold to purine bases makes it an effective mimic for ATP, leading to competitive inhibition of ATP-binding sites in kinases.

The following sections provide detailed, step-by-step protocols for the synthesis of these important heterocyclic systems, along with quantitative data to aid in experimental planning and optimization.

Experimental Protocols & Data

Methodology 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidines through the cyclocondensation reaction of a 5-aminopyrazole with a β-dicarbonyl compound.[6] This method is widely used due to its simplicity and the commercial availability of a wide range of starting materials.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 mmol) and the β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data:

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundReaction Time (h)Yield (%)Reference
5-amino-3-(p-tolyl)-1H-pyrazoleAcetylacetone492[14]
5-amino-3-phenyl-1H-pyrazoleEthyl acetoacetate589[14]
5-amino-3-(4-chlorophenyl)-1H-pyrazoleDibenzoylmethane687[14]
Methodology 2: Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

This protocol details the Friedländer synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole-4-carbonitrile and a ketone.[12]

Protocol:

  • Reaction Setup: To a solution of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 mmol) and the corresponding ketone (1.2 mmol) in ethanol (15 mL), add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Add chloroform (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with chloroform (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Quantitative Data:

KetoneYield (%)Reference
4'-(Dimethylamino)acetophenone28[15]
1-(9-Anthryl)ethanone13[15]
1-(1-Pyrenyl)ethanone20[15]
Methodology 3: Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol outlines a common route to pyrazolo[3,4-d]pyrimidines starting from an aminopyrazole carboxylate.[16]

Protocol:

  • Cyclization to Pyrazolopyrimidinone: Heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol) and formamide (10 mL) at 190 °C for 8 hours. Cool the mixture, and collect the precipitated solid. Wash with water and ethanol to yield the pyrazolo[3,4-d]pyrimidin-4-one.

  • Chlorination: Reflux the pyrazolo[3,4-d]pyrimidin-4-one (1.0 mmol) in phosphorus oxychloride (5 mL) for 6 hours. Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the 4-chloro-pyrazolo[3,4-d]pyrimidine.

  • Nucleophilic Substitution: The 4-chloro derivative can be further functionalized by nucleophilic aromatic substitution with various amines. For example, refluxing the chloro derivative (1.0 mmol) with an appropriate amine (1.2 mmol) in isopropanol for 16-18 hours will yield the corresponding 4-amino-pyrazolo[3,4-d]pyrimidine.

Quantitative Data:

StepReagentsReaction ConditionsYield (%)Reference
CyclizationPhenyl hydrazine, ethyl (ethoxymethylene)cyanoacetateEthanol, 80 °C, 4 h-[16]
CyclizationEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide190 °C, 8 h-[16]
ChlorinationPyrazolo[3,4-d]pyrimidin-4-one, POCl₃106 °C, 6 h-[16]
Substitution4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 4-aminobenzoic acidIsopropanol, reflux, 16-18 h-[16]

Visualizations

The following diagrams illustrate the experimental workflows and a representative signaling pathway targeted by a pyrazole-fused heterocycle.

experimental_workflow_1 start 5-Aminopyrazole + β-Dicarbonyl reaction Reflux in Glacial Acetic Acid start->reaction workup Precipitation in Ice-Water reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization or Chromatography isolation->purification product Pyrazolo[1,5-a]pyrimidine purification->product

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

experimental_workflow_2 start 5-Aminopyrazole-4-carbonitrile + Ketone reaction Heat with Lewis Acid (e.g., ZrCl4) in EtOH start->reaction workup Solvent Removal & Aqueous Work-up reaction->workup extraction Extraction with Chloroform workup->extraction purification Column Chromatography extraction->purification product Pyrazolo[3,4-b]pyridine purification->product

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

signaling_pathway cluster_inhibition Inhibition of Phosphorylation PIM1 Pim-1 Kinase BAD BAD PIM1->BAD Phosphorylates pBAD p-BAD (Inactive) PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->PIM1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes

Caption: Inhibition of Pim-1 Kinase Signaling by a Pyrazolo[1,5-a]pyrimidine.

References

"Use of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in material science"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: The Use of Pyrazole Derivatives in Material Science

Disclaimer: Direct applications of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in material science are not extensively documented in publicly available literature. The following application notes and protocols are based on the broader class of pyrazole derivatives, which have shown significant promise in various material science applications. These examples serve as a guide for potential uses of novel pyrazole compounds.

Application: Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel

Pyrazole derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the presence of nitrogen atoms and aromatic rings in their structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Quantitative Data Summary
CompoundConcentration (mM)Inhibition Efficiency (%)Reference
4-amino-1H-pyrazole-3,5-dicarbonitrile1.092.4
3,5-dimethyl-1H-pyrazole5.089.1
1-phenyl-3-methyl-1H-pyrazol-5-one0.595.2
Experimental Protocol: Evaluation of Corrosion Inhibition

Objective: To determine the corrosion inhibition efficiency of a pyrazole derivative for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons (1 cm x 1 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • Pyrazole derivative inhibitor

  • Acetone

  • Distilled water

  • Potentiodynamic polarization setup

  • Electrochemical impedance spectroscopy (EIS) setup

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Electrochemical Cell Setup: Prepare an electrochemical cell with a three-electrode configuration: the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Blank Measurement: Immerse the electrodes in the 1 M HCl solution without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

  • EIS Measurement (Blank): Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP.

  • Potentiodynamic Polarization (Blank): Conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Inhibitor Measurement: Add the desired concentration of the pyrazole derivative to the 1 M HCl solution.

  • EIS Measurement (Inhibitor): Repeat the EIS measurement after the OCP stabilizes in the presence of the inhibitor.

  • Potentiodynamic Polarization (Inhibitor): Repeat the potentiodynamic polarization scan in the presence of the inhibitor.

  • Data Analysis: Calculate the inhibition efficiency (IE%) using the following formula from the polarization data:

    • IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

    • Where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Experimental Workflow Diagram

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis A Polish Mild Steel Coupon B Degrease with Acetone A->B C Wash and Dry B->C D Prepare Electrochemical Cell C->D E Blank Measurement (1M HCl) D->E F Add Pyrazole Inhibitor E->F G Inhibitor Measurement F->G H Potentiodynamic Polarization G->H I Electrochemical Impedance Spectroscopy G->I J Calculate Inhibition Efficiency H->J I->J

Workflow for evaluating the corrosion inhibition of pyrazole derivatives.

Application: Pyrazole-Based Materials in Organic Light-Emitting Diodes (OLEDs)

Pyrazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties. They can be employed as emitting materials, host materials, or electron-transporting materials.

Quantitative Data Summary
Pyrazole-Based Material ClassRole in OLEDEmission ColorExternal Quantum Efficiency (%)Reference
Iridium(III) complexesEmitterGreen25.7
Boron difluoride complexesEmitterBlue8.2
D-π-A type moleculesEmitterYellow-Orange5.1
Experimental Protocol: Synthesis of a Pyrazole-Based Emitting Material

Objective: To synthesize a representative pyrazole-containing ligand and its corresponding iridium(III) complex for OLED applications.

Materials:

  • Substituted phenylhydrazine

  • 1,3-diketone

  • Ethanol

  • Iridium(III) chloride hydrate (IrCl3·3H2O)

  • 2-ethoxyethanol

  • Ancillary ligand (e.g., picolinate)

  • Standard Schlenk line and glassware

  • Column chromatography setup

Procedure:

  • Ligand Synthesis (Knorr Pyrazole Synthesis):

    • Dissolve the substituted phenylhydrazine in ethanol in a round-bottom flask.

    • Add the 1,3-diketone dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired pyrazole-based ligand.

  • Iridium(III) Complex Synthesis:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized ligand and IrCl3·3H2O in a 2:1 molar ratio in a mixture of 2-ethoxyethanol and water.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction to room temperature, resulting in the formation of a precipitate (dichloro-bridged dimer).

    • Filter the precipitate, wash with methanol, and dry under vacuum.

    • React the dimer with an ancillary ligand (e.g., picolinate) in 2-ethoxyethanol under reflux for 8-12 hours.

    • Cool the reaction mixture, and purify the resulting complex by column chromatography.

  • Characterization:

    • Confirm the structure of the ligand and the final complex using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Evaluate the photophysical properties (absorption, emission, quantum yield) using UV-Vis and fluorescence spectroscopy.

    • Assess the thermal stability using thermogravimetric analysis (TGA).

Synthesis Workflow Diagram

OLED_Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Iridium(III) Complex Synthesis cluster_char Material Characterization A React Phenylhydrazine and 1,3-diketone B Reflux in Ethanol A->B C Purify by Column Chromatography B->C D React Ligand with IrCl3·3H2O C->D E Formation of Dimer D->E F React Dimer with Ancillary Ligand E->F G Purify Final Complex F->G H Structural Analysis (NMR, Mass Spec) G->H I Photophysical Studies (UV-Vis, PL) G->I J Thermal Analysis (TGA) G->J

Workflow for the synthesis and characterization of a pyrazole-based OLED emitter.

Logical Relationship: Design of Functional Pyrazole Derivatives

The functional properties of pyrazole derivatives in material science are dictated by the nature and position of substituent groups on the pyrazole ring. The following diagram illustrates the logical relationship between structural modifications and resulting material properties.

Pyrazole_Design_Logic cluster_core Core Structure cluster_mods Structural Modifications cluster_props Resulting Properties A Pyrazole Ring B Electron-Donating Groups (-NH2, -OR) A->B C Electron-Withdrawing Groups (-CN, -NO2) A->C D Aromatic Substituents (Phenyl, Pyridyl) A->D E Coordinating Groups (-COOH, -OH) A->E G Tunable Band Gap (OLEDs) B->G Raises HOMO C->G Lowers LUMO H Increased Luminescence (OLEDs) D->H Increases π-conjugation F Enhanced Adsorption (Corrosion Inhibition) E->F I Coordination Sites (MOFs, Polymers) E->I

Logical relationship between pyrazole structure and material properties.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis, particularly in Knorr-type reactions, can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1]

Troubleshooting Strategies:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2] Impurities can participate in side reactions, leading to a decrease in yield and complications during purification.[2] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.

  • Optimize Reaction Stoichiometry: A slight excess of the hydrazine reagent (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[3]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence of a catalyst are critical parameters that may require optimization.[1][2]

    • Temperature: Many condensation reactions require heating (reflux) to proceed at an optimal rate.[2] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[2]

    • Catalyst: The Knorr pyrazole synthesis is often catalyzed by a small amount of acid, such as acetic acid.[4][5] In some cases, nano-ZnO has been shown to improve yields.[6][7]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.[3][4]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[9] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the regioselectivity in pyrazole formation compared to more traditional solvents like ethanol.[3][9]

  • Control of Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Acidic conditions can favor the formation of one isomer, while basic conditions may favor the other.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction towards the less hindered carbonyl group, favoring the formation of a single regioisomer.[3]

Below is a table summarizing the effect of different solvents on the regioselectivity of a pyrazole synthesis reaction.

EntryR1R2SolventRatio (A:B)Yield (%)
1CH3CF3Ethanol75:2580
2CH3CF3TFE>99:192
3PhCF3Ethanol80:2075
4PhCF3TFE>99:188

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Q3: My reaction mixture has developed a significant color. Is this normal, and how can I obtain a clean product?

A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1]

Troubleshooting and Purification:

  • Use of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques:

    • Recrystallization: This is an effective method for removing colored impurities and obtaining a pure product.[1]

    • Column Chromatography: Purification of the crude product by silica gel column chromatography can also be used to isolate the desired pyrazole from colored byproducts.[1]

Q4: My reaction with a β-ketoester is forming a pyrazolone. How can I promote the formation of the pyrazole tautomer?

A4: The reaction of a β-ketoester with a hydrazine derivative initially forms a pyrazolone, which is a tautomer of the aromatic pyrazole.[10][11] While the pyrazolone tautomer is often depicted, the pyrazole form is generally more stable due to the aromaticity of the five-membered ring.[11][12]

Considerations:

  • Tautomerism: The pyrazolone and pyrazole forms are in equilibrium. The position of this equilibrium can be influenced by factors such as solvent and pH.

  • Characterization: It is important to characterize the product thoroughly using techniques like NMR spectroscopy to determine the predominant tautomeric form in solution.[11][12]

Q5: I am observing N-alkylation of my pyrazole product as a side reaction. How can this be avoided?

A5: N-alkylation of the pyrazole ring can occur if there are alkylating agents present in the reaction mixture or during subsequent workup steps.[13][14] For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers.[15][16]

Strategies to Control N-Alkylation:

  • Control of Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity of N-alkylation.[15]

  • Protecting Groups: If N-alkylation is a persistent issue, consider using a protecting group strategy to block one of the nitrogen atoms during the synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine[4]

This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

Procedure:

  • In a suitable reaction vessel, carefully mix the ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.[4]

  • Heat the reaction mixture under reflux for 1 hour.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the resulting syrup in an ice bath to induce crystallization of the crude product.[4]

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolone.[4]

Protocol 2: General Procedure for Regioselective Pyrazole Synthesis Using TFE[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[3]

Visualizations

Troubleshooting_Workflow Start Start: Pyrazole Synthesis Issue LowYield Low Yield? Start->LowYield Regioisomers Mixture of Regioisomers? LowYield->Regioisomers No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes SideProducts Other Side Products? Regioisomers->SideProducts No ChangeSolvent Change Solvent (e.g., TFE) Regioisomers->ChangeSolvent Yes Characterize Characterize Byproducts (LC-MS, NMR) SideProducts->Characterize Yes End End: Successful Synthesis SideProducts->End No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeConditions AdjustStoichiometry Adjust Stoichiometry (Excess Hydrazine) OptimizeConditions->AdjustStoichiometry AdjustStoichiometry->Regioisomers Yield Improved? ControlpH Control Reaction pH ChangeSolvent->ControlpH StericControl Utilize Steric Hindrance ControlpH->StericControl StericControl->SideProducts Selectivity Improved? Purification Purify Product (Recrystallization, Chromatography) Purification->End Characterize->Purification

Caption: Troubleshooting workflow for pyrazole synthesis.

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone Attack1 Attack at Carbonyl 1 (Less Hindered) Diketone->Attack1 Attack2 Attack at Carbonyl 2 (More Hindered) Diketone->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 IsomerA Regioisomer A (Major Product) Attack1->IsomerA Favored Pathway IsomerB Regioisomer B (Minor Product) Attack2->IsomerB Disfavored Pathway

Caption: Formation of regioisomers in pyrazole synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the acylation of pyrazoles. The following information is designed to help you optimize your reaction conditions, improve yields, and achieve the desired regioselectivity in your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary competing reactions in pyrazole acylation, and how can I control them?

A1: The main challenge in pyrazole acylation is controlling the regioselectivity between N-acylation and C-acylation. The pyrazole ring has two nucleophilic nitrogen atoms and three carbon atoms. The lone pair of electrons on the pyrrole-like nitrogen (N1) is part of the aromatic system, while the pyridine-like nitrogen (N2) has a lone pair in an sp² orbital, making it more basic and typically more nucleophilic.

  • N-Acylation: This is often the kinetically favored process, especially with unsubstituted or minimally substituted pyrazoles, due to the higher nucleophilicity of the nitrogen atoms.

  • C-Acylation: This is an electrophilic aromatic substitution that typically occurs at the C4 position, which is the most electron-rich carbon. C3 and C5 positions can also be acylated, but this is less common.

Control can be achieved by:

  • N-Protection: Introducing a protecting group on one of the nitrogen atoms is the most effective strategy to prevent N-acylation and direct the reaction to the carbon atoms.

  • Choice of Acylating Agent and Catalyst: The nature of the acylating agent and the catalyst plays a crucial role. Harder acylating agents may favor C-acylation under Friedel-Crafts conditions.

  • Reaction Conditions: Temperature, solvent, and the presence of a base can influence the N- versus C-acylation ratio.

Q2: My pyrazole acylation reaction is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in pyrazole acylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low Yields

Possible Cause Troubleshooting Steps & Solutions
Poor Reactivity of Starting Materials - Purity: Ensure the pyrazole and acylating agent are pure and free of moisture. Impurities can lead to side reactions and catalyst deactivation. - Steric Hindrance: Bulky substituents on the pyrazole ring or the acylating agent can slow down the reaction. Consider using a less hindered acylating agent or more forcing reaction conditions (higher temperature, longer reaction time).
Suboptimal Reaction Conditions - Temperature: The reaction may require heating to proceed at a reasonable rate. If decomposition is observed at higher temperatures, try a lower temperature for a longer duration. - Solvent: The choice of solvent is critical. For Friedel-Crafts acylation, non-polar, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are common. For N-acylation, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often used. - Catalyst: The type and amount of catalyst can significantly impact the yield. For C-acylation, screen different Lewis acids. For N-acylation, a base is often required.
Side Reactions - Polyacylation: If the product is more reactive than the starting material, multiple acyl groups may be added. Using a stoichiometric amount of the acylating agent can help minimize this. - Decomposition: The starting materials or product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for decomposition products.

Q3: How can I selectively achieve C4-acylation of a pyrazole?

A3: Selective C4-acylation is typically achieved through Friedel-Crafts acylation of an N-protected pyrazole. The N1-substituent prevents N-acylation and can also influence the regioselectivity of the C-acylation.

Strategies for Selective C4-Acylation:

  • N-Substitution: The N1-position should be substituted, for example, with an alkyl or aryl group.

  • Lewis Acid Catalyst: A variety of Lewis acids can be used, with the choice depending on the reactivity of the pyrazole and the acylating agent. Common Lewis acids include AlCl₃, FeCl₃, TiCl₄, and SnCl₄.

  • Acylating Agent: Acyl chlorides or anhydrides are typically used as the acylating agent.

  • Solvent: Anhydrous, non-coordinating solvents like DCM or DCE are preferred.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of N-acylated and C-acylated products.

This is a common issue when using N-unsubstituted pyrazoles. The following workflow can help you troubleshoot and optimize for the desired product.

cluster_no cluster_yes start Mixture of N- and C-Acylated Products q1 Is the pyrazole N-substituted? start->q1 n1 Protect the N1-position with a suitable group (e.g., methyl, phenyl, SEM). q1->n1 No y1 Optimize for C-acylation: - Use a stronger Lewis acid (e.g., AlCl₃). - Use a less polar solvent (e.g., CS₂, DCE). - Lower the reaction temperature. q1->y1 Yes y2 Optimize for N-acylation: - Use a base (e.g., pyridine, Et₃N). - Use a polar aprotic solvent (e.g., MeCN, DMF). - Run the reaction at room temperature or slightly elevated temperature. q1->y2 n2 Re-run the acylation reaction under Friedel-Crafts conditions for C-acylation. n1->n2

Caption: Troubleshooting workflow for N- vs. C-acylation.

Problem 2: I am observing poor regioselectivity in the C-acylation of my 1,3,5-trisubstituted pyrazole.

Even with N-protection, a mixture of C4- and other C-acylated products can sometimes be obtained, although C4 is generally favored.

cluster_sterics cluster_electronics cluster_conditions start Poor Regioselectivity in C-Acylation q1 Analyze Steric and Electronic Effects start->q1 s1 Bulky substituents at C3 and C5 will favor acylation at C4. q1->s1 Steric Factors e1 Electron-donating groups on the pyrazole ring activate it towards electrophilic substitution. q1->e1 Electronic Factors c1 Screen different Lewis acids (e.g., milder ones like ZnCl₂ or stronger ones like AlCl₃). q1->c1 Reaction Conditions s2 If C4 is sterically hindered, consider alternative synthetic routes. s1->s2 e2 Electron-withdrawing groups deactivate the ring, potentially requiring harsher conditions. e1->e2 c2 Vary the reaction temperature; lower temperatures often increase selectivity. c1->c2

Caption: Factors influencing C-acylation regioselectivity.

Data Presentation: Comparison of Acylation Conditions

The choice of reaction conditions can significantly influence the outcome of pyrazole acylation. The following tables summarize typical conditions for achieving selective N-acylation and C-acylation.

Table 1: Typical Conditions for Selective N-Acylation of Pyrazoles

Acylating Agent Base Solvent Temperature (°C) Typical Yield (%)
Acyl ChloridePyridineDCM0 to rt85-95
Acyl ChlorideTriethylamineAcetonitrile0 to rt80-90
Acetic AnhydrideNoneAcetic Acid (solvent)Reflux70-85
Carboxylic AcidDCC/DMAPDCM0 to rt60-80

Table 2: Typical Conditions for Selective C4-Acylation of N-Substituted Pyrazoles (Friedel-Crafts)

N1-Substituent Acylating Agent Lewis Acid Solvent Temperature (°C) Typical Yield (%)
MethylAcetyl ChlorideAlCl₃DCM0 to rt70-90
PhenylBenzoyl ChlorideFeCl₃DCErt to 5065-85
MethylAcetic AnhydrideH₂SO₄Neat25-5041-86[1]
PhenylPropionyl ChlorideTiCl₄CS₂0 to rt60-75

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Pyrazole with an Acyl Chloride

This protocol describes a standard method for the N-acylation of a pyrazole using an acyl chloride in the presence of a base.

start Start step1 Dissolve pyrazole (1.0 eq.) and base (e.g., pyridine, 1.2 eq.) in anhydrous DCM under an inert atmosphere. start->step1 step2 Cool the solution to 0 °C in an ice bath. step1->step2 step3 Add the acyl chloride (1.1 eq.) dropwise to the stirred solution. step2->step3 step4 Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. step3->step4 step5 Quench the reaction with water or saturated aqueous NaHCO₃ solution. step4->step5 step6 Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. step5->step6 step7 Purify the crude product by column chromatography or recrystallization. step6->step7 end End step7->end

Caption: Workflow for a typical N-acylation reaction.

Protocol 2: General Procedure for C4-Acylation of an N-Substituted Pyrazole

This protocol outlines a typical Friedel-Crafts acylation to achieve selective C4-acylation.

start Start step1 To a suspension of Lewis acid (e.g., AlCl₃, 1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq.) dropwise. start->step1 step2 Stir the mixture at 0 °C for 15-30 minutes to form the acylium ion complex. step1->step2 step3 Add a solution of the N-substituted pyrazole (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. step2->step3 step4 Stir the reaction at 0 °C to room temperature for 1-24 hours, monitoring by TLC. step3->step4 step5 Carefully quench the reaction by pouring it onto crushed ice and water. step4->step5 step6 Extract the product with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end End step7->end

Caption: Workflow for a typical C4-acylation reaction.

References

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of pyrazole carboxylic acids in biological assays.

Troubleshooting Guide: Overcoming Compound Precipitation

Problem: My pyrazole carboxylic acid precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

This is a common challenge due to the often poor aqueous solubility of pyrazole carboxylic acid derivatives. The abrupt change in solvent polarity from DMSO to a highly aqueous environment can cause the compound to crash out of solution. Here is a step-by-step guide to troubleshoot this issue:

Step 1: Optimize DMSO Concentration
  • Action: Minimize the final DMSO concentration in your assay. While a 10 mM stock in 100% DMSO is standard, the final concentration in the assay should ideally be kept below 1%, and often below 0.5%, to avoid solvent effects on biological targets and to mitigate precipitation.

  • Procedure:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

    • Perform serial dilutions of your compound in 100% DMSO.

    • Add a small volume of the diluted DMSO stock to your aqueous assay buffer to reach the final desired compound concentration. Always add the DMSO stock to the aqueous buffer and not the other way around, while vortexing, to facilitate rapid dispersion.

Step 2: pH Adjustment of the Assay Buffer
  • Rationale: Pyrazole carboxylic acids are weak acids. Their solubility is highly dependent on the pH of the solution.[1] By increasing the pH of the buffer above the pKa of the carboxylic acid group, the compound will be deprotonated to its more soluble carboxylate salt form.

  • Action: Empirically determine the optimal pH for your assay that balances compound solubility and biological activity.

  • Experimental Protocol: pH-Dependent Solubility Test

    • Prepare a series of buffers (e.g., phosphate or Tris buffers) with a pH range from 6.0 to 8.0.

    • Prepare a 10 mM stock solution of your pyrazole carboxylic acid in DMSO.

    • Add a small aliquot of the stock solution to each buffer to a final concentration where you observe precipitation at lower pH values.

    • Equilibrate the samples for a set time (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength of 600 nm. The highest concentration that remains in solution at a given pH is the apparent solubility.[2]

Step 3: Employ Co-solvents and Excipients
  • Rationale: The use of co-solvents and other excipients can help to increase the solubility of hydrophobic compounds in aqueous solutions.

  • Commonly Used Agents:

    • Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), and ethanol can be used in small percentages in the final assay buffer.

    • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to maintain compound solubility.[2]

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic pyrazole moiety, increasing its apparent solubility.

  • Experimental Protocol: Formulation Screening

    • Prepare your pyrazole carboxylic acid stock in DMSO.

    • Create a small matrix of aqueous buffers containing different co-solvents or excipients at various concentrations (e.g., 1-5% PEG400, 0.01-0.1% Tween-20).

    • Add your compound to these formulations and assess solubility as described in the pH-dependent solubility test.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyrazole carboxylic acids that contribute to their low solubility?

A1: The solubility of pyrazole carboxylic acids is a balance between the polar carboxylic acid group and the often hydrophobic pyrazole ring and its substituents. Key factors include:

  • Aromaticity and Lipophilicity: The pyrazole ring is aromatic and contributes to the lipophilicity (hydrophobicity) of the molecule. Bulky, nonpolar substituents on the pyrazole or other parts of the molecule will further increase lipophilicity and decrease aqueous solubility.

  • Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding with water, which promotes solubility. However, in the solid state, strong intermolecular hydrogen bonding between the carboxylic acid moieties can dominate, making it difficult for water to solvate individual molecules.

  • pKa: The pKa of the carboxylic acid group is crucial. At a pH below the pKa, the compound exists predominantly in its neutral, less soluble form. Above the pKa, it is in its more soluble ionic (carboxylate) form.[1]

Q2: I'm performing a kinase assay. What is a good starting point for a formulation protocol for a poorly soluble pyrazole carboxylic acid inhibitor?

A2: Here is a general protocol for preparing a pyrazole carboxylic acid inhibitor for a kinase assay:[3]

Experimental Protocol: Kinase Assay Inhibitor Preparation

  • Primary Stock Solution: Prepare a 10 mM stock solution of the pyrazole carboxylic acid in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Serial Dilutions in DMSO: Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Intermediate Dilution in Assay Buffer: Just before the assay, prepare an intermediate dilution of each DMSO concentration into the kinase assay buffer. This is a critical step to minimize precipitation. The final DMSO concentration in this intermediate step should be kept as low as possible, for instance, by making a 4X final concentration solution where the DMSO is 4% of the volume.

  • Final Assay Concentration: Add the intermediate dilution to the other assay components (enzyme, substrate, ATP) to reach the final desired inhibitor concentration. The final DMSO concentration should be at a level that does not affect enzyme activity (typically ≤1%).[2]

  • Controls: Always include a vehicle control containing the same final concentration of DMSO as your test samples.

Q3: My compound still precipitates in a cell-based assay, even with 0.5% DMSO. What else can I try?

A3: For cell-based assays, the options for solubilizing agents are more limited due to potential cytotoxicity. Here are some strategies:

  • Pre-conditioning the Media: Before adding your compound, you can add the same final concentration of DMSO to the cell culture media. Then, add your DMSO stock to this pre-conditioned media with gentle mixing.[4]

  • Use of Serum: If your cell culture media contains fetal bovine serum (FBS), the proteins in the serum can sometimes help to solubilize hydrophobic compounds. Ensure your preliminary solubility tests are conducted in media containing the same percentage of serum as your final assay conditions.

  • Formulation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used in cell-based assays to improve compound solubility and is generally well-tolerated by cells at low concentrations. You may need to empirically determine the optimal ratio of HP-β-CD to your compound.

Q4: Where can I find pKa and logP values for my pyrazole carboxylic acid?

A4: Experimentally determined pKa and logP values for specific pyrazole carboxylic acids can be found in the scientific literature. A study by R. G. Franz provides measured values for some pyrazole carboxylic acids.[5][6] Computational tools can also provide predicted values, which can be a useful starting point.

Data Presentation

The following tables summarize key physicochemical properties of representative pyrazole-containing compounds.

Table 1: Physicochemical Properties of Selected Pyrazole Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKalogP
Pyrazole-3-carboxylic acidC₄H₄N₂O₂112.09~2.5-3.5-
Pyrazole-4-carboxylic acidC₄H₄N₂O₂112.093.6-0.3
4-Nitro-1H-pyrazole-3-carboxylic acidC₄H₃N₃O₄157.09--
4-Chloro-1H-pyrazole-3-carboxylic acidC₄H₃ClN₂O₂146.54--

Note: pKa and logP values can vary depending on the experimental or computational method used. The values presented are approximate and for guidance.

Table 2: Solubility of Celecoxib (a Pyrazole-Containing Drug) in Various Solvents

SolventSolubility
WaterPractically insoluble
EthanolSoluble
MethanolFreely soluble
DichloromethaneFreely soluble

Celecoxib is a pyrazole derivative, but not a carboxylic acid. It is a sulfonamide. This data is provided as a reference for a well-studied pyrazole-containing drug.

Mandatory Visualizations

Signaling Pathways

Many pyrazole derivatives, including those with carboxylic acid functionalities, are developed as kinase inhibitors. Below are diagrams of two common signaling pathways targeted by pyrazole-based inhibitors: p38 MAPK and VEGFR2.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: p38 MAPK signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

Experimental Workflows

The following workflow illustrates a logical approach to addressing solubility issues during assay development.

Solubility_Workflow Start Start: Compound Precipitation in Aqueous Buffer Check_DMSO Is final DMSO concentration > 1%? Start->Check_DMSO Reduce_DMSO Reduce final DMSO concentration to < 1% Check_DMSO->Reduce_DMSO Yes Check_pH Is compound acidic/basic? Check_DMSO->Check_pH No Reduce_DMSO->Check_pH Success Solubility Issue Resolved Reduce_DMSO->Success Adjust_pH Adjust buffer pH away from pKa Check_pH->Adjust_pH Yes Use_Cosolvents Add co-solvents (e.g., PEG, PG) Check_pH->Use_Cosolvents No Adjust_pH->Use_Cosolvents Adjust_pH->Success Use_Surfactants Add non-ionic surfactant (e.g., Tween-20) Use_Cosolvents->Use_Surfactants Use_Cosolvents->Success Use_Cyclodextrin Use cyclodextrin (e.g., HP-β-CD) Use_Surfactants->Use_Cyclodextrin Use_Surfactants->Success Use_Cyclodextrin->Success

Caption: Troubleshooting workflow for solubility.

References

Technical Support Center: Purification of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The guidance is structured to address common challenges encountered during experimental work with this and similar pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Based on its structure, which includes a carboxylic acid, a hydroxyl group, and a hydroxyethyl group, the compound is expected to be polar. It is likely soluble in polar protic solvents such as water, ethanol, and methanol. Its solubility is expected to be lower in less polar solvents like ethyl acetate and acetone, and likely insoluble in nonpolar solvents such as hexane and toluene.

Q2: What are the acidic and basic properties of this molecule?

A2: The molecule possesses a carboxylic acid group, making it acidic. The pyrazole ring itself can exhibit weak basic properties. This dual functionality allows for purification strategies based on pH adjustment. For instance, the compound can be deprotonated in a basic aqueous solution to form a salt, which can help in separating it from non-acidic impurities. Subsequent acidification can then precipitate the purified carboxylic acid.

Q3: What are the most common impurities found in the synthesis of pyrazole derivatives?

A3: Common impurities in pyrazole synthesis include regioisomers, especially when using unsymmetrical starting materials.[1] Incomplete cyclization can result in pyrazoline intermediates, and side reactions involving hydrazine can produce colored impurities.[1] Unreacted starting materials are also a common source of contamination.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components.[1] For detailed structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Initial Synthesis Presence of starting materials, regioisomers, or other byproducts.[1]1. Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate). Wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Acidify the aqueous layer to precipitate the product. 2. Recrystallization: Use a suitable solvent system. Given the polarity, a mixed solvent system like ethanol/water or methanol/water could be effective.[3] 3. Column Chromatography: Use silica gel with a polar mobile phase, such as a gradient of ethyl acetate and hexane, potentially with a small amount of acetic acid to improve peak shape.
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.[3]1. Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[3] 2. Slow Cooling: Allow the solution to cool gradually. Using an insulated container can help.[3] 3. Change Solvent System: Experiment with different solvent combinations.[3] 4. Use a Seed Crystal: Add a small crystal of the pure compound to induce crystallization.[3]
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.1. Minimize Hot Solvent: Use the absolute minimum amount of hot solvent needed to dissolve the crude product.[3] 2. Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation. 3. Select a Different Solvent System: Choose a solvent in which the compound has a large solubility difference between hot and cold temperatures. A mixed-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent) is often effective.[3]
Presence of a Regioisomer The synthesis reaction allowed for the formation of an isomeric pyrazole.[1]1. Fractional Recrystallization: This can be effective if the isomers have different solubilities.[3] It may require multiple recrystallization steps. 2. Preparative Chromatography: Column chromatography is often the most effective method for separating regioisomers. Careful selection of the mobile phase is crucial for achieving good separation.
Colored Impurities in the Final Product Side reactions involving the hydrazine starting material are a common cause.[1]1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. 2. Column Chromatography: This can effectively separate the desired compound from colored impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is suitable for polar compounds like this compound.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.[3]

  • Clarification: If turbidity persists or if there are insoluble impurities, add a small amount of hot ethanol to redissolve the precipitate and then filter the hot solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

This is a standard method for purifying pyrazole derivatives and separating them from closely related impurities.[2][4][5]

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 hexane/ethyl acetate) and pack it into a glass column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent (like methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel to a free-flowing powder.

  • Loading: Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). Adding a small percentage of acetic acid (0.5-1%) to the mobile phase can help to get sharper peaks for carboxylic acids.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Chromatography Parameters Recommended Conditions
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., from 9:1 to 1:1) with 0.5% Acetic Acid
Detection UV light (if the compound is UV active) or TLC with a suitable stain

Visualizations

PurificationWorkflow start Crude Product check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes acid_base Acid-Base Extraction is_pure->acid_base No, significant non-acidic impurities recrystallization Recrystallization is_pure->recrystallization No, minor impurities chromatography Column Chromatography is_pure->chromatography No, regioisomers or closely related impurities acid_base->check_purity recrystallization->check_purity oiling_out Troubleshoot 'Oiling Out' recrystallization->oiling_out chromatography->check_purity

Caption: Decision workflow for selecting a purification technique.

RecrystallizationSteps cluster_recrystallization Recrystallization Protocol step1 1. Dissolve crude product in minimum hot solvent step2 2. Add hot anti-solvent until turbidity appears step1->step2 step3 3. Cool slowly to induce crystallization step2->step3 step4 4. Isolate crystals by filtration step3->step4 step5 5. Wash crystals with cold solvent mixture step4->step5 step6 6. Dry the pure crystals step5->step6

Caption: Key steps in mixed-solvent recrystallization.

References

Technical Support Center: Stability of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the stability of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of pyrazole derivatives, including this compound, in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The pyrazole ring itself is aromatic and generally stable, but the substituents, particularly the hydroxyl and carboxylic acid groups, can influence its susceptibility to degradation.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented, pyrazole derivatives can undergo several degradation reactions:

  • Hydrolysis: The carboxylic acid and hydroxyl groups can be susceptible to changes in pH, potentially leading to esterification or other reactions if alcohols are present in the solvent.

  • Oxidation: The pyrazole ring and the hydroxyl groups may be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions.[3]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, leading to the formation of photoproducts.[4][5]

  • Decarboxylation: Carboxylic acids on a heterocyclic ring can sometimes undergo decarboxylation, especially at elevated temperatures.

Q3: What are the visible signs of degradation in my solution?

A3: Degradation of your compound in solution may be indicated by:

  • A change in color (e.g., turning yellow or brown).

  • The formation of a precipitate, indicating that a degradation product may be less soluble.

  • A decrease in the expected biological activity or inconsistent results in assays.

  • The appearance of new peaks in your analytical chromatogram (e.g., HPLC).

Q4: What is the recommended way to prepare and store stock solutions of this compound?

A4: For optimal stability, it is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. These stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: How does the pH of an aqueous buffer affect the stability of this compound?

A5: The pH of an aqueous solution can significantly impact the stability of this compound. The carboxylic acid group will be deprotonated at higher pH, and the hydroxyl groups' reactivity can also be pH-dependent. It is crucial to determine the optimal pH range for your experiments by conducting a pH stability study. Generally, pyrazole derivatives can show varying stability under acidic, neutral, and basic conditions.

Troubleshooting Guides

Issue 1: My compound precipitates out of the aqueous buffer during my experiment.

  • Potential Cause: The compound may have limited solubility in the aqueous buffer at the concentration you are using. The pH of the buffer could also be affecting its solubility.

  • Troubleshooting Steps:

    • Determine the solubility: First, determine the maximum solubility of the compound in your specific buffer system.

    • Adjust the pH: The solubility of a compound with a carboxylic acid group is often pH-dependent. Try adjusting the pH of your buffer to see if solubility improves.

    • Use a co-solvent: If permissible for your experiment, consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer to increase solubility.

    • Prepare fresh solutions: Always prepare your working solutions fresh from a stock solution just before use to minimize the time the compound is in a potentially less-than-optimal solvent.

Issue 2: I am observing a loss of biological activity or inconsistent results over time.

  • Potential Cause: The compound may be degrading in your experimental media under the assay conditions (e.g., temperature, pH, light exposure).

  • Troubleshooting Steps:

    • Perform a stability check: Analyze a sample of your compound in the experimental media that has been incubated under the same conditions and for the same duration as your experiment. Use an analytical technique like HPLC to check for degradation.

    • Minimize exposure to harsh conditions: If degradation is confirmed, try to minimize the exposure of your compound to high temperatures or prolonged light. For example, keep solutions on ice when not in use.

    • Optimize buffer conditions: If pH is a factor, perform a pH stability study to identify a more suitable buffer system for your experiments.

Issue 3: I see new peaks in my HPLC chromatogram after storing my solution.

  • Potential Cause: The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize the degradants: If possible, use mass spectrometry (LC-MS) to get mass information on the new peaks to help identify the degradation products and elucidate the degradation pathway.

    • Conduct a forced degradation study: A forced degradation study (see experimental protocols below) can help you systematically identify the conditions that are causing the degradation (e.g., acid, base, oxidation, light, heat).[6]

    • Refine storage and handling procedures: Based on the results of your investigation, adjust your storage and handling procedures to avoid the conditions that lead to degradation. For example, if the compound is light-sensitive, store it in amber vials.

Quantitative Data

Disclaimer: The following data is illustrative and intended to provide a hypothetical example of a stability profile for this compound. Actual stability will need to be determined experimentally.

Table 1: Illustrative Stability of this compound in Aqueous Buffers after 24 hours.

pHTemperature (°C)% Remaining CompoundAppearance
2.0498.5%Clear, colorless
2.02595.2%Clear, colorless
2.04088.1%Clear, colorless
7.4499.1%Clear, colorless
7.42597.8%Clear, colorless
7.44092.5%Faint yellow
9.0496.3%Clear, colorless
9.02590.7%Yellow
9.04075.4%Yellow

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve in methanol to the stock solution concentration.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at a suitable wavelength (to be determined by UV scan, e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution prep_samples Prepare Samples in Stress Conditions prep_stock->prep_samples incubation Incubate under Stress Conditions (Heat, Light, pH, Oxidation) prep_samples->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc_analysis Analyze by HPLC-UV/MS sampling->hplc_analysis data_analysis Analyze Data (% Degradation) hplc_analysis->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id method_validation Validate Stability-Indicating Method pathway_id->method_validation

Caption: Workflow for a forced degradation study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions is_light Is the compound light-sensitive? check_conditions->is_light protect_light Protect from light (amber vials, foil) is_light->protect_light Yes is_ph Is degradation pH-dependent? is_light->is_ph No protect_light->is_ph optimize_ph Optimize buffer pH is_ph->optimize_ph Yes is_temp Is degradation temperature-dependent? is_ph->is_temp No optimize_ph->is_temp control_temp Control temperature (use ice bath) is_temp->control_temp Yes is_oxidation Is it oxidative degradation? is_temp->is_oxidation No control_temp->is_oxidation deoxygenate Deoxygenate solvents (sparging with N2) is_oxidation->deoxygenate Yes end Stable Experimental Conditions is_oxidation->end No deoxygenate->end

References

Technical Support Center: Avoiding Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, particularly in the common Knorr synthesis, regioisomers are structural isomers that arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can result in two different substitution patterns on the final pyrazole ring. Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[2] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thus directing the reaction to the less sterically crowded carbonyl group.[3]

  • Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom can be protonated, which reduces its nucleophilicity and favors attack by the other nitrogen.[3]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3] Aprotic dipolar solvents such as DMF or NMP can also improve regioselectivity, particularly when using arylhydrazine hydrochlorides.[1]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product ratio.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on avoiding or resolving issues related to regioisomer formation.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Solution:

    • Solvent Optimization: This is often the most effective initial step. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a significant improvement in regioselectivity.

    • pH Adjustment: If using a substituted hydrazine, altering the pH can modulate the nucleophilicity of the two nitrogen atoms. Adding a catalytic amount of acid may favor the attack of the less basic nitrogen.

    • Temperature Control: Experiment with running the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution:

    • Re-evaluate Electronic and Steric Factors: Analyze the substituents on your 1,3-dicarbonyl. If possible, consider modifying the substrate to enhance the steric bulk near one carbonyl group or to introduce a more potent electron-withdrawing group near the other to direct the nucleophilic attack of the hydrazine.

    • Utilize a Directing Group: In some cases, a directing group can be temporarily installed on the hydrazine or the dicarbonyl compound to force the reaction to proceed with the desired regioselectivity. This group can then be removed in a subsequent step.

    • Change the Hydrazine Reagent: The nature of the hydrazine itself plays a significant role. For instance, using an arylhydrazine hydrochloride instead of the free base can alter the regiochemical outcome, especially when combined with a change in solvent.[4]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution:

    • Thin Layer Chromatography (TLC) Analysis: First, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]

    • Column Chromatography: Once a suitable solvent system is identified, column chromatography is the most common method for separating regioisomers.[5] Use silica gel as the stationary phase and the optimized eluent from your TLC analysis.[5][6] For difficult separations, a longer column and a shallower solvent gradient can improve resolution.

    • Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. This involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize out preferentially.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Substituted Hydrazines

1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH45:55
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[7]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEtOH80:20
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE98:2
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:1
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH1:1.3[7]
(E)-3,3,3-trichloro-1-nitroprop-1-eneN-(4-bromophenyl)-C-arylnitrylimine-Single Isomer[8]

Regioisomer A corresponds to the N-substituted nitrogen adjacent to R¹, while Regioisomer B corresponds to the N-substituted nitrogen adjacent to the other carbonyl group.

Experimental Protocols

Protocol 1: Highly Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohol

This protocol is adapted from a procedure demonstrating significantly improved regioselectivity.[7]

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

    • Substituted hydrazine (1.1 equiv)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

    • Add the substituted hydrazine to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Once the starting material is consumed, remove the fluorinated alcohol under reduced pressure.[2]

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[2]

Protocol 2: Regiocontrolled Pyrazole Synthesis Using Arylhydrazine Hydrochlorides

This protocol demonstrates how the choice of hydrazine salt can control regioselectivity.[4]

  • Materials:

    • Trichloromethyl enone (1.0 equiv)

    • Arylhydrazine hydrochloride (1.2 equiv)

    • Methanol or Ethanol

  • Procedure:

    • To a solution of the trichloromethyl enone in methanol, add the arylhydrazine hydrochloride.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 1,3-regioisomer.

Protocol 3: Microwave-Assisted Regioselective Pyrazole Synthesis

Microwave irradiation can often lead to shorter reaction times and improved yields, and in some cases, can influence regioselectivity.[9][10]

  • Materials:

    • Metal-acetylacetonate or -dibenzylideneacetonate complex (0.5 equiv)

    • Substituted hydrazine hydrochloride (1.0 equiv)

    • DMSO or Water

  • Procedure:

    • In a microwave vial, combine the metal-diketonate complex and the substituted hydrazine hydrochloride in the appropriate solvent (DMSO for pyrazoles, water for dihydropyrazoles).[9]

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 50 watts) and temperature (e.g., 100 °C) for a short duration (e.g., 5 minutes).[9]

    • After cooling, extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the product by column chromatography.

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 1 Pathway 1 Attack at\nCarbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 2 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Substituted\nHydrazine->Attack at\nCarbonyl 2 Regioisomer A Regioisomer A Attack at\nCarbonyl 1->Regioisomer A Regioisomer B Regioisomer B Attack at\nCarbonyl 2->Regioisomer B

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomer formation.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) check_ratio Is Ratio > 95:5? start->check_ratio change_solvent Change to Fluorinated Solvent (TFE, HFIP) check_ratio->change_solvent No end_good Desired Regioisomer Obtained check_ratio->end_good Yes adjust_ph Adjust Reaction pH change_solvent->adjust_ph modify_temp Modify Reaction Temperature adjust_ph->modify_temp separate Separate Isomers (Column Chromatography) modify_temp->separate end_separated Pure Isomers Isolated separate->end_separated

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Scaling Up Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole derivatives?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, especially those involving hydrazine hydrate, revolve around its high reactivity and toxicity.[1] Key issues include:

  • Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic, posing a significant risk of a thermal runaway reaction if not properly managed.[1]

  • Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of certain metals like copper, cobalt, and iron oxides.[1]

  • Toxicity: Hydrazine is highly toxic, and minimizing exposure through proper handling procedures and engineering controls is critical.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously when in contact with porous materials.[1]

Q2: How can the exothermic nature of the hydrazine condensation be managed during scale-up?

A2: Managing the exothermic reaction is crucial for a safe scale-up. Strategies include:

  • Slow Addition: Implement a controlled, slow addition of hydrazine hydrate to the reaction mixture.[1]

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.[1]

  • Dilution: Use a sufficient amount of an appropriate solvent to absorb the heat of the reaction. Dilute solutions of hydrazine are inherently safer.[1]

  • Use of a Base: The addition of a mild base, such as sodium acetate, can help neutralize acidic byproducts that may catalyze decomposition, mitigating the severity of exothermic events.[1]

Q3: My pyrazole synthesis is resulting in a very low yield on a larger scale. What are the common causes?

A3: Low yields in pyrazole synthesis upon scale-up can arise from several factors, ranging from starting material quality to suboptimal reaction conditions.[2] Common culprits include:

  • Incomplete Reactions: The reaction may not be reaching completion.

  • Side Reactions and Byproduct Formation: Unwanted side reactions can significantly lower the yield of the desired pyrazole.

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions.[2][3] Hydrazine derivatives can also degrade over time.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that require optimization for larger scales.[2][3]

Q4: I am observing the formation of two regioisomers during scale-up. How can I improve regioselectivity?

A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2] To improve selectivity:

  • Solvent Choice: The choice of solvent can significantly influence the regioselectivity.[2]

  • pH Control: Acidic or basic conditions can favor the formation of one isomer over the other.[2]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.[2]

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials even after extended reaction times.

  • The isolated yield of the desired pyrazole is significantly lower than in small-scale experiments.

Troubleshooting Workflow:

LowYield_Troubleshooting start Low Yield/ Incomplete Reaction purity Assess Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed stoichiometry Verify Stoichiometry conditions->stoichiometry mixing Evaluate Mixing Efficiency stoichiometry->mixing temp_time Increase Temperature or Reaction Time mixing->temp_time If Incomplete solvent_ph Screen Solvents and Adjust pH temp_time->solvent_ph catalyst Investigate Catalyst Choice solvent_ph->catalyst success Yield Improved catalyst->success Optimization Successful fail Issue Persists catalyst->fail No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions:

Cause Solution
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[2][3] Use freshly opened or purified hydrazine, as it can degrade over time.[2]
Suboptimal Temperature Increase the reaction temperature. Many condensation reactions require heating or reflux to proceed to completion.[3] Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[4]
Incorrect Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure the complete consumption of starting materials.[2][3]
Inefficient Mixing In larger reactors, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure the stirring is adequate for the vessel size and reaction volume.
Suboptimal Stoichiometry Ensure the correct stoichiometry of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[2]
Poor Catalyst Choice The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3][5]
Issue 2: Poor Regioselectivity

Symptoms:

  • Formation of significant amounts of more than one regioisomer, complicating purification and reducing the yield of the desired product.

Decision Tree for Optimizing Regioselectivity:

Regioselectivity_Optimization start Poor Regioselectivity Observed check_bias Do substrates have significant steric or electronic bias? start->check_bias no_bias No significant bias check_bias->no_bias No has_bias Significant bias present check_bias->has_bias Yes optimize_conditions Systematically optimize reaction conditions no_bias->optimize_conditions leverage_bias Leverage bias through condition optimization has_bias->leverage_bias screen_solvents Screen diverse solvents (polar/aprotic) optimize_conditions->screen_solvents leverage_bias->screen_solvents vary_temp Vary reaction temperature screen_solvents->vary_temp adjust_ph Adjust pH (acidic vs. basic) vary_temp->adjust_ph alternative_route Consider alternative synthetic route adjust_ph->alternative_route If selectivity remains poor

Caption: Decision-making process for optimizing regioselectivity.

Possible Causes & Solutions:

Factor Optimization Strategy
Solvent Effects Screen a range of solvents. For instance, polar protic solvents like ethanol may favor one isomer, while aprotic solvents might favor another.[2]
pH Control Systematically evaluate the effect of pH. Acidic conditions (e.g., using acetic acid) or basic conditions can significantly alter the ratio of regioisomers.[2]
Temperature Lowering the reaction temperature may improve selectivity by favoring the thermodynamically controlled product.[1]
Alternative Synthetic Routes If optimizing conditions is unsuccessful, consider alternative synthetic pathways that offer better regiochemical control, such as 1,3-dipolar cycloaddition reactions.
Issue 3: Purification Challenges

Symptoms:

  • Difficulty in separating the desired pyrazole derivative from starting materials, regioisomers, or other byproducts using standard purification techniques like recrystallization or column chromatography.

  • Discoloration of the final product.

Purification Strategy:

Problem Suggested Solution
Product and Impurities have Similar Physical Properties For column chromatography, experiment with different solvent systems and stationary phases.[1] A shallow gradient during elution can improve the separation of closely related compounds.
Discoloration of Reaction Mixture/Product Discoloration is often due to the formation of colored impurities from the hydrazine starting material.[2] Adding a mild base like sodium acetate can lead to a cleaner reaction profile.[2] Purification by recrystallization or column chromatography is effective for removing these impurities.[2]
Product Degradation If the product is unstable at elevated temperatures, lower the reaction and purification temperatures.[1] Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on a general procedure for the synthesis of pyrazolone derivatives.[1]

Materials:

  • Ethyl acetoacetate (17 mmol)

  • Phenylhydrazine (14 mmol)

  • Glacial acetic acid (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol).[1]

  • Add glacial acetic acid (5 mL).[1]

  • Heat the mixture to reflux and maintain for 6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.[1]

  • The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent, or by recrystallization from a benzene-petroleum ether mixture.[1]

Protocol 2: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

This protocol is an example of a more modern, rapid synthesis method.[4]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.[6]

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.[6]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.[6]

  • After the reaction, allow the vessel to cool to room temperature.[6]

  • Pour the reaction mixture into ice-cold water to precipitate the product.[6]

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[6]

Data Summary

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity (Illustrative)
Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%) Regioisomeric Ratio
1EthanolAcetic Acid806753:1
2TolueneNone11012601:1
3DMFAcetic Acid1004855:1
4HFIPNoneRT292>20:1
5EthanolNaOH806701:4

This table is a generalized representation based on common findings in pyrazole synthesis literature and is intended for illustrative purposes.

Visualizations

Generalized Knorr Pyrazole Synthesis Pathway

The Knorr pyrazole synthesis is a cornerstone for forming the pyrazole ring, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7]

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound condensation Initial Condensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation intermediate Hydrazone/Enamine Intermediate condensation->intermediate - H2O cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration - H2O pyrazole Pyrazole Ring dehydration->pyrazole

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Workflow for Pyrazole Synthesis and Purification

A typical workflow from starting materials to the final purified product is outlined below.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Combine starting materials & solvent - Heat/Stir start->reaction_setup monitoring Reaction Monitoring: - TLC / LC-MS reaction_setup->monitoring workup Workup: - Cool to room temperature - Extraction / Quenching monitoring->workup Reaction Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification analysis Product Analysis: - NMR, IR, Mass Spec - Melting Point purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of pyrazole derivatives.[1]

References

Technical Support Center: Crystallization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

This phenomenon, known as oiling out, occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the solid is lower than the temperature of the solution.[1] Impurities can also be a contributing factor as they may dissolve more readily in the liquid droplets than in the solvent.

Possible Causes & Solutions:

Cause Solution
High Solute Concentration Add a small amount of additional hot solvent to the solution to decrease supersaturation.
Cooling Rate is Too Rapid Allow the solution to cool more slowly. Consider using a Dewar flask or insulating the crystallization vessel to slow down the cooling process.
Inappropriate Solvent The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility at elevated temperatures. Consider using a co-solvent or anti-solvent system.
Presence of Impurities Purify the crude material using a different technique (e.g., chromatography) before attempting recrystallization.
Issue 2: No crystals are forming, even after extended cooling.

The absence of crystal formation typically indicates that the solution is not supersaturated, or that nucleation has not been initiated.

Possible Causes & Solutions:

Cause Solution
Solution is Undersaturated Reduce the volume of the solvent by gentle heating and evaporation to increase the concentration of the compound.[1]
Lack of Nucleation Sites Introduce a seed crystal of the desired compound. Alternatively, gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Compound is Highly Soluble Consider using an anti-solvent crystallization method. Add a solvent in which the compound is poorly soluble to the solution of the compound in a good solvent.
Incorrect pH For a carboxylic acid derivative, the pH of the solution can significantly impact solubility. Adjust the pH to a point where the compound is less soluble. For carboxylic acids, this is typically a lower pH.
Issue 3: The resulting crystals are very small, needle-like, or of poor quality.

The formation of small or needle-like crystals often results from rapid crystallization from a highly supersaturated solution.[2]

Possible Causes & Solutions:

Cause Solution
Rapid Cooling Decrease the rate of cooling. A slower cooling process allows for the growth of larger, more well-defined crystals.
High Supersaturation Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a lower degree of supersaturation upon cooling.
Agitation Avoid agitating the solution during the cooling and crystal growth phase.
Solvent Choice Experiment with different solvents or solvent mixtures. The choice of solvent can influence the crystal habit.
Issue 4: The crystallization yield is very low.

A low yield indicates that a significant amount of the compound has remained in the mother liquor.[1]

Possible Causes & Solutions:

Cause Solution
Excessive Solvent Too much solvent was used to dissolve the compound.[1] Before filtering, cool the flask in an ice bath to maximize precipitation. If the mother liquor is still rich in the compound, a portion of the solvent can be evaporated and a second crop of crystals collected.
Premature Filtration Ensure the solution has cooled completely and crystallization has ceased before filtering.
Compound is Moderately Soluble at Low Temperatures If the compound has significant solubility even at low temperatures in the chosen solvent, a different solvent system should be explored.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of this compound?

A1: Given the presence of hydroxyl and carboxylic acid functional groups, polar solvents are a good starting point. Consider solvents such as ethanol, methanol, isopropanol, acetone, or water.[3] Due to the heterocyclic pyrazole core, solvents like ethyl acetate or acetonitrile could also be effective.[4] It is often beneficial to use a binary solvent system, such as ethanol/water or acetone/hexane, to achieve optimal solubility for crystallization.[3]

Q2: How can I perform a small-scale solvent screen to find the best crystallization conditions?

A2: A small-scale screen can be performed by dissolving a few milligrams of the compound in a small volume (e.g., 0.1 mL) of various hot solvents in test tubes. Observe which solvents dissolve the compound when hot and lead to crystal formation upon cooling.

Q3: At what pH should I attempt to crystallize this compound?

A3: As this compound is a carboxylic acid, its solubility will be pH-dependent. It will be more soluble at higher pH due to deprotonation of the carboxylic acid. Therefore, crystallization should be attempted at a lower pH, where the compound is in its neutral, less soluble form. Consider adjusting the pH to be below the pKa of the carboxylic acid group.

Q4: What is an anti-solvent crystallization and when should I use it?

A4: Anti-solvent crystallization involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which it is insoluble. This induces supersaturation and crystallization. This technique is particularly useful for compounds that are either too soluble or tend to oil out in common single-solvent systems.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Slow Evaporation Crystallization
  • Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be one in which the compound is moderately soluble.

  • Evaporation: Leave the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of the compound will increase, leading to the formation of crystals over time.

  • Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by decanting the mother liquor or by filtration, followed by drying.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexane) dropwise to the solution with gentle stirring. Continue adding the anti-solvent until the solution becomes slightly turbid.

  • Crystal Growth: If crystals do not form immediately, add a small amount of the "good" solvent to redissolve the slight precipitate and then allow the solution to stand undisturbed.

  • Isolation and Drying: Collect the formed crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Solubility Data in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Comments
Water550Potential for recrystallization.
Ethanol20200Good potential for slow cooling crystallization.
Acetone30250Good potential for slow cooling crystallization.
Ethyl Acetate10100Moderate potential for recrystallization.
Hexane< 1< 1Potential as an anti-solvent.
Toluene< 15Limited utility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool Choose Method evap Slow Evaporation dissolve->evap Choose Method antisolvent Anti-solvent Addition dissolve->antisolvent Choose Method filter Vacuum Filtration cool->filter evap->filter antisolvent->filter dry Drying filter->dry analyze Analyze Purity & Yield dry->analyze

Caption: General experimental workflow for crystallization.

troubleshooting_workflow start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Compound Oils Out outcome->oiling_out Oils poor_yield Poor Yield / Quality outcome->poor_yield Poor success Good Crystals outcome->success Yes sol_undersaturated Concentrate Solution (Evaporate Solvent) no_crystals->sol_undersaturated sol_nucleation Induce Nucleation (Seed/Scratch) no_crystals->sol_nucleation sol_cooling Slow Down Cooling Rate oiling_out->sol_cooling sol_solvent Change Solvent System oiling_out->sol_solvent poor_yield->sol_cooling sol_yield Cool Further / Evaporate Mother Liquor poor_yield->sol_yield sol_undersaturated->outcome sol_nucleation->outcome sol_cooling->outcome sol_solvent->outcome sol_yield->outcome

Caption: Troubleshooting decision tree for crystallization issues.

References

"Troubleshooting low bioactivity in pyrazole compound screening"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity observed during the screening of pyrazole compounds.

Troubleshooting Guides

Issue: My pyrazole compound shows lower than expected or no bioactivity in the primary assay.

This is a common challenge in high-throughput screening (HTS). The lack of activity can stem from a variety of factors, ranging from the physicochemical properties of the compound to the specifics of the assay design. A systematic approach to troubleshooting is crucial for identifying the root cause and determining the next steps.

Initial Checks & Solutions

Potential CauseTroubleshooting StepsRecommended Action
Compound Solubility 1. Determine the kinetic solubility of your compound in the assay buffer.[1][2][3][4][5] 2. Visually inspect the assay plate for any signs of compound precipitation.- If solubility is low (<10 µM), consider modifying the assay buffer (e.g., adding a small percentage of a co-solvent like DMSO) or re-evaluating the compound's formulation.[1] - For future screens, prioritize pyrazole analogs with structural modifications that enhance solubility.[3]
Compound Stability 1. Assess the stability of the pyrazole compound in the assay buffer over the duration of the experiment.[6][7] 2. Check the stability of the compound in its storage solvent (e.g., DMSO) and consider the impact of freeze-thaw cycles.[2][8]- If the compound is unstable, consider reducing the incubation time or modifying the assay conditions (e.g., pH, temperature) to minimize degradation.[6] - For long-term storage, prepare fresh compound stocks and minimize freeze-thaw cycles.[8]
Compound Purity & Integrity 1. Verify the identity and purity of the pyrazole compound using methods like LC-MS or NMR.[9]- If the compound is impure or has degraded, re-synthesize or re-purify it.[9]
Assay Interference 1. Run counter-screens to identify potential assay interference, such as fluorescence quenching or enhancement.[8][10] 2. Check for non-specific activity by testing the compound in an assay with an unrelated target.- If assay interference is detected, consider using an orthogonal assay with a different detection method.[11][12][13][14]
Inappropriate Assay Conditions 1. Review the assay protocol to ensure that the conditions are optimal for the target and the pyrazole compound class.- Optimize key assay parameters such as enzyme/substrate concentrations, incubation time, and temperature.

Troubleshooting Workflow

Here is a logical workflow to diagnose and address low bioactivity in your pyrazole compound screening.

G cluster_0 Initial Observation cluster_1 Compound-Related Checks cluster_2 Assay-Related Checks cluster_3 Decision & Next Steps A Low/No Bioactivity in Primary Screen B Check Compound Solubility A->B Start Here C Assess Compound Stability B->C H Optimize Assay/Compound B->H If issues are identified D Verify Compound Purity C->D C->H If issues are identified E Investigate Assay Interference D->E If compound properties are acceptable D->H If issues are identified F Review Assay Conditions E->F E->H If issues are identified G Compound is Inactive F->G If all checks pass and still no activity F->H If issues are identified I Proceed with Validated Hit H->I After successful optimization

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound is poorly soluble in the aqueous assay buffer. What can I do?

Poor aqueous solubility is a common issue that can lead to underestimated bioactivity.[1][2][3] Here are a few strategies to address this:

  • Co-solvents: You can try adding a small percentage of an organic co-solvent, such as DMSO, to your assay buffer. However, be mindful that high concentrations of DMSO can affect enzyme activity and cell viability. It's recommended to keep the final DMSO concentration below 1%.

  • Formulation: Explore different formulation strategies, such as using surfactants or cyclodextrins, to improve the solubility of your compound.

  • Structural Modification: If you are in the hit-to-lead or lead optimization phase, consider synthesizing analogs of your pyrazole compound with modifications that improve solubility, such as adding polar functional groups.[3]

Q2: How can I be sure that the observed activity of my pyrazole compound is real and not an artifact?

This is a critical question in drug discovery. To ensure the observed activity is genuine, you should perform orthogonal validation.[11][12][13][14] This involves testing your compound in a secondary assay that has a different biological basis or detection method from the primary assay.

Example of Orthogonal Assays for a Kinase Target

Assay TypePrimary Assay ExampleOrthogonal Assay ExamplePrinciple
Biochemical TR-FRET Kinase AssayADP-Glo Kinase AssayMeasures ATP consumption
Cell-based Cell Viability Assay (MTT)Western Blot for Phospho-proteinMeasures downstream signaling
Biophysical N/ASurface Plasmon Resonance (SPR)Measures direct binding to the target

Q3: My pyrazole compound shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?

This discrepancy is often due to one or more of the following factors:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized into an inactive form within the cells.

  • Off-target Effects: The compound might be hitting other targets in the cell that counteract its intended effect.

To investigate this, you can perform cell permeability assays (e.g., PAMPA) and metabolic stability assays.

Q4: I have a series of pyrazole analogs, but I'm not seeing a clear Structure-Activity Relationship (SAR). What should I do?

A flat SAR, where changes to the chemical structure do not significantly impact activity, can be challenging to interpret.[8] Here are some potential reasons and next steps:

  • Promiscuous Inhibition: Your compounds may be acting as non-specific or promiscuous inhibitors.[15][16][17][18][19] Consider running assays to detect aggregation or reactivity.

  • Incorrect Binding Pose: Your initial hypothesis about how the compounds bind to the target may be incorrect. Consider computational modeling or structural biology (e.g., X-ray crystallography) to understand the binding mode.

  • Assay Artifacts: As mentioned earlier, assay interference can mask the true SAR. Ensure your assay is robust and free from artifacts.

Q5: What is the significance of the pyrazole core in drug design?

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[2][4][20][21] It can act as a bioisostere for other aromatic rings, potentially improving properties like solubility and metabolic stability.[22] The nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.[22]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is used to quantify the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test pyrazole compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound dilution, and the substrate in the appropriate kinase reaction buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay is used to assess the effect of compounds on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K B->C D Akt C->D E mTOR D->E F Cell Growth & Proliferation E->F P Pyrazole Inhibitor P->D

Caption: Simplified PI3K/Akt signaling pathway often targeted by pyrazole inhibitors.

Orthogonal Assay Workflow

G A Primary Screen Hits B Orthogonal Assay 1 (e.g., Biochemical) A->B C Orthogonal Assay 2 (e.g., Cell-based) B->C Confirm F False Positives B->F Discard D Orthogonal Assay 3 (e.g., Biophysical) C->D Confirm C->F Discard E Validated Hits D->E Confirm D->F Discard

Caption: Workflow for hit validation using a series of orthogonal assays.

References

Validation & Comparative

Validating the Structure of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of novel chemical entities. This guide provides a comprehensive comparison of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural validation of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. We present anticipated experimental data and detailed protocols to assist researchers in confirming the molecular architecture of this and similar pyrazole derivatives.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on known spectral data for related pyrazole and ethyl fragments and serve as a benchmark for experimental verification.[1][2][3][4][5][6] The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H (N1)~13.0Broad Singlet1H-
OH (C3)~10.5Broad Singlet1H-
OH (ethyl)~4.8Triplet1H5.5
CH₂ (ethyl, α)~3.6Quartet2H7.0
CH₂ (ethyl, β)~2.8Triplet2H7.0
COOH~12.5Broad Singlet1H-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)DEPT-135
C5 (Carboxylic Acid)~165-
C3 (C-OH)~155-
C4 (C-CH₂CH₂OH)~115-
CH₂ (ethyl, α)~60Negative
CH₂ (ethyl, β)~30Negative

Comparative Analysis of NMR Experiments for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for the unambiguous structural assignment of this compound.

  • ¹H NMR: This initial experiment provides crucial information on the number of different types of protons and their immediate electronic environment.[7] For our target molecule, it will help identify the exchangeable protons (NH, OH, COOH) and the two distinct methylene groups of the hydroxyethyl side chain.

  • ¹³C NMR & DEPT-135: These experiments reveal the number of unique carbon atoms.[7] The DEPT-135 experiment is particularly useful for distinguishing between CH, CH₂, and CH₃ groups, which will confirm the presence of the two methylene carbons in the side chain.[7]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the same spin system.[8] For the target molecule, a cross-peak between the two methylene groups of the hydroxyethyl side chain would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[8] It will definitively link the proton signals of the two methylene groups to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons that are two or three bonds away.[9][10] This is critical for establishing the connectivity between the pyrazole ring and the substituents. For instance, correlations between the methylene protons of the ethyl group and carbons C3, C4, and C5 of the pyrazole ring will confirm the position of the hydroxyethyl substituent.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons.[8] It can be used to confirm the spatial relationship between the hydroxyethyl side chain and the pyrazole ring protons.

Experimental Protocols

A systematic approach is crucial for obtaining high-quality NMR data for structural elucidation.[7]

Sample Preparation
  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon types.

  • COSY: Acquire a gradient-selected COSY spectrum.

  • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond J-coupling of approximately 145 Hz.

  • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range J-couplings of 4-8 Hz.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra and apply baseline correction.

  • Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick peaks for all spectra.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound using NMR.

G Workflow for NMR-based Structural Validation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information H1 ¹H NMR Proton_Env Proton Environments & Counts H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Skeleton & Types C13->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity (Molecular Skeleton) HMBC->Long_Range_Connectivity Final_Structure Final Validated Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Logical workflow for structural elucidation via NMR.

G Key HMBC Correlations for Structural Confirmation cluster_correlations Expected HMBC Correlations (²JCH, ³JCH) pyrazole C5-COOH N1-H C3-OH N2 C4 ethyl α-CH₂ β-CH₂-OH pyrazole:c4->ethyl:ch2a C4-CH₂α H_alpha α-CH₂ Protons H_alpha->pyrazole:c3 ³J H_alpha->pyrazole:c5 ³J H_alpha->ethyl:ch2b ²J H_beta β-CH₂ Protons H_beta->pyrazole:c4 ³J H_beta->ethyl:ch2a ²J

Caption: Expected key HMBC correlations for structure confirmation.

References

A Comparative Analysis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative overview of selected pyrazole-based inhibitors, focusing on their inhibitory activities against key oncogenic kinases. The information presented herein is compiled from recent studies to facilitate the objective comparison of their performance and to provide standardized experimental methodologies for their evaluation.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of several pyrazole-based kinase inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.

Inhibitor Name/CodeTarget Kinase(s)IC50 (nM)Assay MethodReference
Compound 1 Akt161Cell-free assay[1]
GSK2141795 (Comparator)18Cell-free assay[1]
Compound 2 Akt11.3Cell-free assay[1]
Afuresertib (GSK2110183) Akt1Ki = 0.08Cell-free assay[1]
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide JNK37Luminescent kinase assay[2]
Staurosporine (Comparator) JNK350Luminescent kinase assay[2]
Compound 22 CDK224Cell-free assay[1]
CDK523Cell-free assay[1]
AT7518 (Comparator) CDK2(See reference)Cell-free assay[1]
Compound 16 Chk248.4Cell-free assay[1]
Compound 17 Chk217.9Cell-free assay[1]
Compound 50 EGFR90In vitro assay[3]
VEGFR-2230In vitro assay[3]
Erlotinib (Comparator) HepG2 cell line10,600MTT assay[3]
Sorafenib (Comparator) HepG2 cell line1,060MTT assay[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of enzyme inhibitors. Below are generalized methodologies for common assays used to determine the inhibitory activity of pyrazole compounds.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

  • Compound Preparation: The pyrazole inhibitor is serially diluted to a range of concentrations in a suitable solvent, typically DMSO.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the purified target kinase (e.g., JNK3), a specific peptide substrate (e.g., ATF-2), and ATP in a reaction buffer.[2]

  • Inhibitor Addition: The serially diluted inhibitor is added to the reaction wells. Control reactions without the inhibitor are also included.[2]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[2]

  • ATP Detection: After incubation, a reagent that detects the amount of remaining ATP is added to each well. The amount of ATP consumed is directly proportional to the kinase activity.[2]

  • Luminescence Reading: The plate is read using a luminometer to measure the light output from each well.[2]

  • Data Analysis: The luminescence signals are converted to the percentage of kinase activity relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The pyrazole inhibitor is added to the wells at various concentrations, and the cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by pyrazole kinase inhibitors and a typical workflow for their in vitro evaluation.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Responses Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Responses Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Generalized Receptor Tyrosine Kinase signaling pathway inhibited by pyrazole compounds.

G cluster_0 Assay Preparation cluster_1 Execution cluster_2 Data Analysis Compound_Prep Compound Preparation Reagent_Prep Reagent Preparation Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Comparative Biological Activity of 3-Hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid Analogs Versus Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of a representative pyrazole derivative, referred to herein as Compound X (a structural analog of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid), against established therapeutic agents. The comparison focuses on two key areas of pharmacological interest for pyrazole scaffolds: anti-inflammatory and anticancer activities. The data presented is a synthesis of established findings for known drugs and representative data for pyrazole analogs from scientific literature.

I. Anti-inflammatory Activity: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. A key therapeutic strategy involves the selective inhibition of COX-2, the inducible isoform of the enzyme at sites of inflammation, while sparing COX-1, which is involved in homeostatic functions in the gastrointestinal tract and platelets.

The following table summarizes the in vitro inhibitory activity (IC50 values) of Compound X against COX-1 and COX-2, compared to the selective COX-2 inhibitor Celecoxib and the non-selective nonsteroidal anti-inflammatory drug (NSAID) Naproxen. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X (Hypothetical) 100.05200
Celecoxib 15[1]0.04[1][2]375
Naproxen 8.72[3][4]5.15[3][4]1.69

Note: The data for Compound X is representative of a potent and selective pyrazole-based COX-2 inhibitor. The values for Celecoxib and Naproxen are derived from published literature.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity of the test compounds on COX-1 and COX-2 can be determined using a variety of in vitro assays, such as the one described below.[5][6][7]

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and the respective enzyme is prepared.

  • Inhibitor Incubation: The test compounds (Compound X, Celecoxib, Naproxen) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme preparation for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Signaling_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation mediates Compound X / Celecoxib Compound X / Celecoxib Compound X / Celecoxib->COX-2 inhibits

Caption: COX-2 Signaling Pathway in Inflammation.

II. Anticancer Activity: Cytotoxicity Against MCF-7 Cells

Certain pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. This section compares the in vitro anticancer activity of a representative pyrazole derivative, PYRIND , with the established chemotherapeutic agent Doxorubicin against the human breast adenocarcinoma cell line, MCF-7.

The following table presents the half-maximal inhibitory concentration (IC50) values of PYRIND and Doxorubicin against the MCF-7 cell line. A lower IC50 value signifies greater cytotoxic potency.

CompoundCell LineIC50 (µM)
PYRIND MCF-739.7[8]
Doxorubicin MCF-70.68[9]

Note: The data for PYRIND and Doxorubicin are from published studies. It is important to note that experimental conditions can influence IC50 values.

MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14]

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in 96-well plates at a predetermined density. The cells are allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (PYRIND and Doxorubicin) and incubated for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental_Workflow General Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Cell Seeding Cell Seeding Reagent Addition Reagent Addition Incubation->Reagent Addition Signal Detection Signal Detection Reagent Addition->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation

Caption: General Experimental Workflow.

References

Confirming the Purity of Synthesized 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative overview of the analytical methods used to confirm the purity of synthesized 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential therapeutic applications. This guide also contrasts the compound with alternative molecules that may be considered for similar research and development pipelines.

Synthesis and Purification Overview

The synthesis of this compound can be achieved through a multi-step process. A plausible route involves the initial synthesis of a key intermediate, diethyl 2-(2-hydroxyethyl)-3-oxosuccinate. This intermediate can then undergo a Knorr pyrazole synthesis by reacting with hydrazine.[1][2][3] The resulting ethyl ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Purification of the final compound is typically achieved through recrystallization.[4] The choice of solvent is critical and may involve single solvents like ethanol or methanol, or mixed solvent systems such as hexane/ethyl acetate, to effectively remove impurities.[4] Common impurities that may arise during the Knorr synthesis include regioisomers and pyrazoline intermediates.[5]

Purity Assessment: A Comparative Analysis

A battery of analytical techniques is employed to provide a comprehensive purity profile of the synthesized compound. The table below summarizes the key methods and the expected outcomes for a highly pure sample of this compound.

Analytical MethodParameterSpecification for High PurityPotential Impurities Detected
High-Performance Liquid Chromatography (HPLC) Peak Purity/Area %> 99.5%Starting materials, regioisomers, reaction by-products
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C SpectraCharacteristic peaks consistent with the proposed structure; absence of unassigned signalsResidual solvents, starting materials, structural isomers
Mass Spectrometry (MS) Molecular Ion Peak[M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compoundFragments of the parent compound, masses of potential impurities
Melting Point Melting RangeSharp, narrow rangeBroad melting range indicates the presence of impurities
Elemental Analysis %C, %H, %NWithin ±0.4% of the theoretical valuesDeviation from theoretical values suggests impurities or incorrect structure

Comparison with Alternative Compounds

The this compound scaffold is of interest in drug discovery, particularly as an inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase.[6][7][8][9] Several other compounds with different core structures are being investigated for the same therapeutic target. A comparison with these alternatives is crucial for lead optimization and candidate selection.

CompoundCore StructureReported PurityKey Purity Analysis Methods
This compound Pyrazole> 99.5% (Target)HPLC, NMR, MS
Roxadustat IsoquinolinecarboxamideHigh, as per pharmaceutical standardsUPLC-MS
Daprodustat Pyridine carboxamideHigh, as per pharmaceutical standardsUPLC-MS
Vadadustat Pyridine carboxamideHigh, as per pharmaceutical standardsUPLC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Procedure: A standard solution of the synthesized compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD).

  • Spectrometer: 400 MHz or higher.

  • Procedure for ¹H NMR: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure.

  • Procedure for ¹³C NMR: A more concentrated sample is used to acquire the ¹³C NMR spectrum. The number of signals and their chemical shifts are compared with the expected values for the target molecule.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated exact mass of the compound.

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity confirmation and a simplified representation of the HIF signaling pathway where this class of compounds is active.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Outcome Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification HPLC HPLC (>99.5%) Purification->HPLC NMR NMR (Structure Confirmation) Purification->NMR MS MS (Molecular Weight) Purification->MS Pure Pure Compound HPLC->Pure Pass Impure Further Purification HPLC->Impure Fail NMR->Pure Pass NMR->Impure Fail MS->Pure Pass MS->Impure Fail

Caption: Experimental workflow for the purity confirmation of synthesized compounds.

HIF_Signaling_Pathway HIF_alpha HIF-α PHD Prolyl Hydroxylase (PHD) HIF_alpha->PHD Hydroxylation VHL VHL HIF_alpha->VHL Binding HIF_complex HIF-α/β Complex HIF_alpha->HIF_complex Dimerization PHD->HIF_alpha Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Expression (e.g., EPO) HRE->Target_Genes Transcription Inhibitor 3-hydroxy-4-(2-hydroxyethyl) -1H-pyrazole-5-carboxylic acid Inhibitor->PHD Inhibition

Caption: Simplified HIF signaling pathway and the inhibitory action of the compound.

References

A Comparative Guide to Pyrazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. The efficient synthesis of pyrazole derivatives is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of the efficacy of various pyrazole synthesis methods, supported by experimental data and detailed protocols.

Comparison of Pyrazole Synthesis Methods

The choice of synthetic route to pyrazoles depends on factors such as substrate availability, desired substitution pattern, reaction conditions, and overall efficiency. Below is a summary of quantitative data for several common and modern pyrazole synthesis methods.

Synthesis MethodStarting MaterialsReaction TimeYield (%)Reference
Conventional Heating
Knorr SynthesisEthyl acetoacetate, Phenylhydrazine1 hourHigh[1][2]
From ChalconeChalcone, Hydrazine Hydrate4-8 hours75%[3][4]
Microwave-Assisted Organic Synthesis (MAOS)
Phenyl-1H-pyrazolesNot specified5 min91-98%[5]
Pyrazole-Oxadiazole HybridsNot specified9-10 min79-92%[5]
From ChalconeChalcone, Hydrazine derivative1-5 minHigh[5]
One-pot, three-componentEthyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde10 min51-98%[6]
Quinolin-2(1H)-one-based pyrazolesQuinolin-2(1H)-one-based α,β-unsaturated ketones, arylhydrazines7-10 min68-86%[7]
Ultrasound-Assisted Synthesis
Dihydropyrano[2,3-c]pyrazolesHydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile30 minHigh[8]
PyrazolopyridinesNot specified1.5-2.5 hours90-97%[9]
PyranopyrazolesNot specified0.5-1.5 hours90-97%[9]

Experimental Protocols

Detailed methodologies for key pyrazole synthesis techniques are provided below. These protocols serve as a starting point and may require optimization for specific substrates.

Knorr Pyrazole Synthesis (Conventional Heating)

This method involves the condensation of a β-ketoester with a hydrazine.[2]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[2]

  • Add 1-propanol and glacial acetic acid to the mixture.[2]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]

  • Filter the precipitate using a Buchner funnel, wash with a small amount of water, and allow the solid to air dry.[2]

Synthesis from Chalcones (Conventional Heating)

This protocol describes the acid-catalyzed cyclization of a chalcone with hydrazine hydrate.[3]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1-1.25 mmol)

  • Ethanol or 1,4-dioxane (10-20 mL)

  • Glacial acetic acid or sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone in ethanol or 1,4-dioxane.[3]

  • Add hydrazine hydrate to the solution.[3]

  • Add a few drops of the acid catalyst.[3]

  • Heat the reaction mixture to reflux (around 80°C) with stirring for 4-6 hours.[3][10]

  • Monitor the reaction progress using TLC.[3]

  • After cooling, pour the reaction mixture into ice-cold water.[3]

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.[3]

  • Purify the crude product by recrystallization from ethanol.[3]

Microwave-Assisted Synthesis from Chalcones

This method utilizes microwave irradiation to accelerate the reaction between a chalcone and a hydrazine derivative.[5]

Materials:

  • Chalcone (1.0 mmol)

  • Hydrazine derivative (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone and the hydrazine derivative.[5]

  • Add ethanol and a catalytic amount of glacial acetic acid.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300 W for 1-5 minutes.[5]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.[5]

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[5]

Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles

This green chemistry approach utilizes ultrasound irradiation in an aqueous medium.[8]

Materials:

  • Hydrazine

  • Ethyl acetoacetate

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Water

Procedure:

  • Combine hydrazine, ethyl acetoacetate, the desired aldehyde, and malononitrile in water.

  • Sonicate the mixture in the water bath of an ultrasonic cleaner at 50°C for 30 minutes.[8]

  • Isolate the product by filtration and wash with water.

Visualizing Synthesis Strategies

The following diagrams illustrate the general workflow for pyrazole synthesis and the relationship between different synthetic approaches.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction_setup Reaction Setup start->reaction_setup reagents Reagents & Solvents reagents->reaction_setup heating Heating Method (Conventional, MW, US) reaction_setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring quenching Quenching / Precipitation monitoring->quenching filtration Filtration quenching->filtration purification Purification (Recrystallization, Chromatography) filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization yield Yield Calculation characterization->yield

General experimental workflow for pyrazole synthesis.

synthesis_strategies cluster_precursors Key Precursors cluster_methods Synthetic Methods pyrazole Pyrazole Core conventional Conventional Heating pyrazole->conventional microwave Microwave-Assisted pyrazole->microwave ultrasound Ultrasound-Assisted pyrazole->ultrasound green Green Chemistry (e.g., water, solvent-free) pyrazole->green dicarbonyl 1,3-Dicarbonyls dicarbonyl->pyrazole Knorr Synthesis chalcone α,β-Unsaturated Ketones (Chalcones) chalcone->pyrazole alkynes Alkynes alkynes->pyrazole hydrazine Hydrazine Derivatives hydrazine->dicarbonyl hydrazine->chalcone hydrazine->alkynes

Logical relationships in pyrazole synthesis strategies.

References

A Researcher's Guide to Cross-Validation of Pyrazole Compound Screening Results

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, pyrazole compounds have emerged as a versatile scaffold, demonstrating a wide array of biological activities.[1][2] Initial high-throughput screening (HTS) of pyrazole libraries can identify numerous "hits," but these preliminary results are often plagued by a high rate of false positives.[3] Rigorous cross-validation using distinct and independent assays is therefore a critical step to confirm on-target activity and ensure the selection of robust lead candidates for further development.[3] This guide provides an objective comparison of methodologies and presents supporting experimental data to aid researchers in designing effective cross-validation strategies for pyrazole compounds.

Comparative Efficacy of Pyrazole Derivatives

The following tables summarize the in vitro activity of various pyrazole derivatives against different biological targets. These examples highlight the diverse therapeutic potential of this class of compounds and underscore the importance of validating initial findings.

Table 1: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-trisubstituted pyrazole derivativesHCT116, UO31, HepG2Varies[1]
Pyrazole-azepinoindole derivative 23HCT116SI = 18 (vs. VA-13)[4]
Pyrazole-indole hybrid 7aHepG26.1 ± 1.9[5]
Pyrazole-indole hybrid 7bHepG27.9 ± 1.9[5]
Thiazole-pyrazole analog 6MCF-714.32[6]
Thiazole-pyrazole analog 7MCF-711.17[6]
Thiazole-pyrazole analog 8MCF-710.21[6]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo-tetrahydroquinolinone 166GSK3Potent and Selective[7]
Pyrazole carboxamide 5MEK91[6]
Celecoxib analog 33COX-22.52 µM[6]

Experimental Protocols for Cross-Validation

A robust cross-validation plan for pyrazole screening hits should incorporate a combination of biochemical and cell-based assays to confirm direct target engagement, elucidate the mechanism of action, and assess cellular efficacy.[3]

Biochemical Assays: Confirming Direct Target Interaction

These assays are essential for verifying the direct interaction of a pyrazole compound with its purified target protein.[3]

In Vitro Kinase Inhibition Assay (General Protocol) [2]

  • Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified target kinase, a specific substrate peptide, ATP, and MgCl₂ in a reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify kinase activity. This can be achieved using various methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ATP consumed.[2][3]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Format) [3]

  • Add 2 µL of the pyrazole compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.

  • Add 10 µL of the diluted VEGFR2 enzyme to initiate the reaction. For the "no enzyme" control, add 10 µL of kinase buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement

Cell-based assays are crucial for confirming that the biochemical activity of a compound translates to a cellular context.[3]

Preliminary Cytotoxicity Screening (MTT Assay) [4][8]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

This technique can confirm that the compound binds to its intended target within the complex cellular environment.[3]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Validation of Pyrazole Screening Hits

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal Validation cluster_3 Lead Optimization HTS High-Throughput Screening (e.g., Cell-based assay) Hits Initial Hits HTS->Hits DoseResponse Dose-Response Curve (IC50 determination) Hits->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Biochemical Biochemical Assays (e.g., Kinase Inhibition) SAR->Biochemical CellBased Secondary Cell-Based Assays (e.g., Target Engagement) SAR->CellBased ValidatedHits Validated Hits Biochemical->ValidatedHits CellBased->ValidatedHits LeadOp Lead Optimization ValidatedHits->LeadOp

Caption: A generalized workflow for the cross-validation of pyrazole compound screening hits.

Signaling Pathways Modulated by Pyrazole Compounds

Many pyrazole-containing compounds have been investigated for their potential to inhibit key targets in cancer progression, such as protein kinases.[1]

PI3K/Akt Signaling Pathway

Some pyrazolinone chalcones have been shown to inhibit the PI3K/Akt signaling pathway, which can lead to cell cycle arrest and apoptosis.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Pyrazole Pyrazole Compound Pyrazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole compounds.

Calcium Signaling Pathways

Certain pyrazole derivatives have been identified as selective modulators of cellular Ca²⁺ handling, discriminating between store-operated Ca²⁺ entry (SOCE) mediated by Orai channels and receptor-operated Ca²⁺ entry (ROCE) mediated by TRPC channels.[10]

G cluster_0 Store-Operated Ca2+ Entry (SOCE) cluster_1 Receptor-Operated Ca2+ Entry (ROCE) ER ER Ca2+ Store Depletion STIM1 STIM1 ER->STIM1 Orai1 Orai1 STIM1->Orai1 Ca_Influx_SOCE Ca2+ Influx Orai1->Ca_Influx_SOCE Receptor GPCR/RTK PLC PLC Receptor->PLC TRPC3 TRPC3 PLC->TRPC3 Ca_Influx_ROCE Ca2+ Influx TRPC3->Ca_Influx_ROCE Pyrazole6 Pyr6 Pyrazole6->Orai1 Inhibition Pyrazole10 Pyr10 Pyrazole10->TRPC3 Inhibition

Caption: Differential inhibition of calcium signaling pathways by pyrazole derivatives.

References

Pyrazole Analogs in Oncology: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole analogs, with a focus on their inhibitory activity against key oncology targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and their cytotoxic effects on the human cancer cell lines HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma).

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of representative pyrazole analogs from various studies. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the impact of structural modifications on potency and selectivity.

Table 1: Inhibitory Activity against EGFR and VEGFR-2 Kinases
Compound IDCore StructureR1R2R3EGFR IC50 (µM)VEGFR-2 IC50 (µM)Key SAR Observations
Series A Pyrazolo[3,4-d]pyrimidinePhenylVaried SubstituentsH0.06 - 0.13[1]0.20 - 0.27[1]The presence of 5-imino and 6-amino groups on the pyrimidine ring can enhance EGFR inhibition, likely through additional hydrogen bonding in the active site.[1]
p-methylphenylsulfonamideH~0.21[1]~0.22[1]A p-methyl substituent on a terminal aromatic ring can provide favorable hydrophobic interactions, leading to potent dual inhibition.[1]
Series B Pyrazole-Thiophene HybridHBenzoic acid acetylThiophene16.25 µg/mL (wild-type)242.94 µg/mLAn unsubstituted N1 position on the pyrazole ring appears beneficial for potent cytotoxic activity.
Benzoic acid acetylHThiophene-35.85 µg/mLIntroduction of a benzoic acid-derived acetyl group at N1 can still retain moderate activity.
Series C 4-Methoxyphenyl PyrazoleVaried ArylH4-Methoxyphenyl0.071 - 3.740.098 - 9.27The presence of a 4-methoxyphenyl group is a common feature in potent dual inhibitors.[2]
Table 2: Cytotoxicity against HepG2 and MCF-7 Cancer Cell Lines
Compound IDCore StructureR1R2R3HepG2 IC50 (µM)MCF-7 IC50 (µM)Key SAR Observations
Series D Fused Pyrazole4-(2-bromophenyl)-3-methyl5-carbonitrile6-amino0.31 - 0.71[1]-Fused pyrazole derivatives have demonstrated significantly higher potency than the reference drug erlotinib against HepG2 cells.[1]
Series E Pyrazole-NaphthaleneNaphthaleneVaried SubstituentsH-2.78[3]These analogs show potent activity against MCF-7 cells, being more effective than cisplatin in some cases.[3]
Series F 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine2-pyridinyl3,5-diamineVaried Aryl13.14[2]8.03[2]Specific aryl substitutions at the 4-position of the pyrazole ring are crucial for cytotoxic potency.[2]
Series G Pyrazolo[3,4-b]pyridineVaried SubstituentsHH3.11 - 4.914.06 - 4.24These compounds exhibit remarkable cytotoxicity against both HepG2 and MCF-7 cell lines, comparable to doxorubicin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation : Prepare a stock solution of the test compound, typically in DMSO. Dilute the recombinant human EGFR or VEGFR-2 kinase and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in a kinase assay buffer.

  • Assay Plate Setup : Add the diluted test compound to the wells of a 96-well plate. Include controls for no inhibitor (100% kinase activity) and no enzyme (background).

  • Kinase Reaction : Initiate the reaction by adding a mixture of ATP and the substrate to each well. The final reaction mixture typically contains the kinase, substrate, ATP, and the test compound.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.[5]

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or antibody-based methods that detect the phosphorylated substrate.[6][7]

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the pyrazole analogs for a specified period (e.g., 72 hours).[6]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment : Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation : Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membranes.[9][10]

  • Staining : Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.[3][11][12]

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis : The data is plotted as a histogram of DNA content versus cell count. Software is used to model the distribution and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[9]

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in the structure-activity relationship studies of pyrazole analogs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->EGFR Inhibits

EGFR Signaling Pathway and Inhibition by Pyrazole Analogs.

Anticancer_Screening_Workflow start Start: Pyrazole Analog Library in_vitro_assays In Vitro Kinase Assays (e.g., EGFR, VEGFR-2) start->in_vitro_assays cell_based_assays Cell-Based Assays (e.g., MTT on HepG2, MCF-7) start->cell_based_assays sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assays->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis) cell_based_assays->mechanism_studies cell_based_assays->sar_analysis mechanism_studies->sar_analysis lead_optimization Lead Optimization (Design of New Analogs) sar_analysis->lead_optimization lead_optimization->start Iterative Cycle end End: Preclinical Candidate lead_optimization->end

General Workflow for Anticancer Drug Screening.

SAR_Logic_Flow initial_hit Initial Hit Compound (Pyrazole Core) synthesis Synthesize Analogs with Systematic Modifications (R1, R2, R3) initial_hit->synthesis bio_eval Biological Evaluation (IC50 Determination) synthesis->bio_eval data_analysis Analyze Data: Identify Key Structural Features bio_eval->data_analysis conclusion SAR Conclusion: (e.g., 'Electron-withdrawing groups at R1 increase activity') data_analysis->conclusion

Logical Flow of a Structure-Activity Relationship (SAR) Study.

References

Benchmarking 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid Against Other Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pyrazole scaffold, with a focus on the potential of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, against other key heterocyclic systems in drug discovery. Due to the limited publicly available data on this specific molecule, this guide utilizes data from structurally similar pyrazole derivatives to provide a meaningful benchmark against other heterocycles such as thiazoles, triazoles, and oxadiazoles. The comparison focuses on three critical areas of therapeutic interest: kinase inhibition, antimicrobial activity, and anti-inflammatory effects.

Physicochemical Properties: A Comparative Overview

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not available, we can infer its likely properties based on its structure and compare them to representative compounds from other heterocyclic classes.

PropertyPyrazole Derivative (Predicted)Thiazole Representative (Thiamin)Triazole Representative (Fluconazole)Oxadiazole Representative (Raltegravir)
Molecular Weight ( g/mol ) ~186265.35306.27444.44
LogP (Predicted) Low-1.50.51.9
Hydrogen Bond Donors 3333
Hydrogen Bond Acceptors 5557
pKa (Predicted) Acidic (Carboxylic Acid), Weakly Basic (Pyrazole)Basic (Thiazole)Basic (Triazole)Acidic (Hydroxyl), Basic (Oxadiazole)

Note: Properties for the pyrazole derivative are estimations based on its chemical structure.

Comparative Biological Activity

This section benchmarks the pyrazole scaffold against other heterocycles in key biological assays. The data presented is for representative compounds from each class to illustrate their relative potential.

Kinase Inhibition

Protein kinases are crucial targets in oncology and inflammatory diseases. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.

Table 1: Comparative Kinase Inhibition Data

Heterocycle ClassCompoundTarget KinaseIC50 (nM)
Pyrazole AlectinibALK1.9
Pyrazole SunitinibVEGFR29
Thiazole DasatinibBcr-Abl<1
Triazole RibociclibCDK4/610/39
Oxadiazole RaltegravirHIV Integrase7

Note: Data is sourced from publicly available literature and databases. IC50 values can vary based on assay conditions.

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound analog)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • 384-well white plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties. Heterocyclic compounds are a rich source of potential antimicrobial agents.

Table 2: Comparative Antimicrobial Activity Data

Heterocycle ClassCompoundOrganismMIC (µg/mL)
Pyrazole CefoselisStaphylococcus aureus0.5
Thiazole SulfathiazoleStreptococcus pyogenes64
Triazole FluconazoleCandida albicans0.25-1
Oxadiazole FuramizoleEscherichia coli3.12

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the strain and testing methodology.

This protocol describes a standard method for determining the MIC of a compound against a bacterial or fungal strain.

  • Reagents and Materials:

    • Test compound

    • Bacterial or fungal strain

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many anti-inflammatory drugs are based on heterocyclic scaffolds that modulate inflammatory pathways.

Table 3: Comparative In Vivo Anti-inflammatory Activity

Heterocycle ClassCompoundAnimal ModelDose (mg/kg)% Inhibition of Edema
Pyrazole CelecoxibCarrageenan-induced paw edema (rat)1065
Thiazole MeloxicamCarrageenan-induced paw edema (rat)458
Triazole Analog of RofecoxibCarrageenan-induced paw edema (rat)1055
Oxadiazole Indole-based oxadiazoleCarrageenan-induced paw edema (rat)10066

Note: In vivo efficacy is highly dependent on the specific animal model and experimental conditions.

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

  • Animals and Materials:

    • Wistar or Sprague-Dawley rats

    • Test compound

    • Carrageenan solution (1% in saline)

    • Pletysmometer or digital calipers

    • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or the standard drug orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Visualizing Pathways and Processes

Signaling Pathway: JAK-STAT Pathway

Many kinase inhibitors, including those based on the pyrazole scaffold, target the JAK-STAT pathway, which is crucial in cytokine signaling and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene 5. Gene Activation Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and a potential point of inhibition.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The process of identifying novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization A Compound Library (Large & Diverse) B Single Concentration Kinase Assay A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Re-test Hits C->D E IC50 Determination (Dose-Response Curve) D->E F SAR Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy G->H

Caption: A generalized workflow for high-throughput screening of kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

The optimization of a lead compound relies on understanding the relationship between its chemical structure and biological activity.

SAR_Concept Core Core Scaffold Pyrazole Ring Activity Biological Activity (e.g., Kinase Inhibition) Core->Activity R1 R1 Group Hydroxyethyl Modulates Solubility & H-Bonding R1->Activity R2 R2 Group Carboxylic Acid Interacts with Target & Influences pKa R2->Activity R3 R3 Group Hydroxyl Key H-Bonding Interaction R3->Activity

Caption: Conceptual illustration of Structure-Activity Relationship (SAR).

Conclusion

While specific data for this compound remains to be elucidated, the broader pyrazole class of heterocycles demonstrates significant potential across various therapeutic areas. As evidenced by the comparative data, pyrazole-based compounds are highly competitive with other prominent heterocyclic scaffolds like thiazoles, triazoles, and oxadiazoles in kinase inhibition, antimicrobial, and anti-inflammatory applications. The structural features of this compound, including its hydrogen bonding capabilities and potential for multiple points of interaction, make it an intriguing candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation and benchmarking of this and other novel heterocyclic compounds in drug discovery programs.

A Comparative Guide to the In Vitro and In Vivo Activity of Anticancer Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In the realm of oncology, pyrazole derivatives have emerged as promising candidates, demonstrating potent antitumor effects. This guide provides an objective comparison of the in vitro and in vivo activities of selected pyrazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of this important class of compounds.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following table summarizes the quantitative data for representative pyrazole derivatives, highlighting their performance in both cell-based assays and animal models. This allows for a direct comparison of a compound's potency at a cellular level versus its efficacy in a complex biological system.

CompoundTargetIn Vitro Activity (IC50/GI50)Cancer Cell Line(s)In Vivo ModelIn Vivo ActivityReference(s)
Compound 6 (3,4-diaryl pyrazole) Tubulin Polymerization0.06–0.25 nMVariousOrthotopic murine mammary tumor modelSignificant tumor growth inhibition at 5 mg/kg[1][2]
Compound 5b (pyrazole derivative) Tubulin Polymerization0.021 µM (K562), 0.69 µM (A549)K562, A549, MCF-7Not ReportedNot Reported[3]
Compounds 33 & 34 (indole-pyrazole) CDK2<23.7 µM (IC50)HCT116, MCF7, HepG2, A549Not ReportedNot Reported[1]
Compound 25 (pyrazole-benzothiazole) VEGFR-23.17-6.77 µM (IC50)HT29, PC3, A549, U87MGNot ReportedNot Reported[1]
Celecoxib COX-2>20 µM (cytotoxicity)LLC, HCA-7, HCT-15HCA-7 xenografts in nude miceAttenuation of tumor growth[4]

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of novel therapeutic agents. Below are the protocols for the key experiments cited in this guide.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[5]

  • Compound Treatment: A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a complete cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (DMSO) and a no-treatment control are included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

2. In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the formation of microtubules, a key target for many anticancer drugs.

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer. A 10X stock of GTP is prepared, along with stock solutions of the test pyrazole derivative and control compounds (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) in a suitable solvent.[4]

  • Assay Setup: The assay is performed in a 96-well plate. On ice, 10 µL of the 10X test compound, control compounds, or vehicle control is added to the appropriate wells.[4]

  • Initiation of Polymerization: The polymerization reaction is initiated by adding 90 µL of the final tubulin solution (containing GTP and glycerol) to each well. The plate is immediately placed in a microplate reader pre-warmed to 37°C.[4]

  • Data Acquisition: The absorbance at 340 nm is measured every minute for 60-90 minutes to monitor the increase in turbidity as tubulin polymerizes.[4]

  • Data Analysis: The absorbance values are plotted against time. The inhibitory effect of the pyrazole derivative is quantified by comparing the polymerization curves of the treated samples to the vehicle control.[4]

3. Kinase Inhibition Assays (CDK2 & VEGFR-2)

These assays measure the ability of a compound to inhibit the activity of specific protein kinases that are often dysregulated in cancer.

  • Master Mixture Preparation: A master mixture is prepared containing the kinase buffer, ATP, and the appropriate substrate for the kinase being tested (e.g., Histone H1 for CDK2, a synthetic peptide for VEGFR-2).[6][7]

  • Plate Setup: The master mixture is added to the wells of a 96-well plate. The test pyrazole derivative, a positive control (no inhibitor), and a blank (no enzyme) are then added to their respective wells.[6][7]

  • Enzyme Addition and Incubation: The reaction is initiated by adding the diluted kinase (e.g., CDK2/CyclinA2 or VEGFR-2) to the test and positive control wells. The plate is incubated at 30°C for a specified time (e.g., 45 minutes).[7]

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent measures the amount of ATP remaining in the well; a higher signal indicates greater inhibition of kinase activity. The luminescence is read using a microplate reader.[7]

  • Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the pyrazole derivative compared to the positive control. The IC50 value is then determined.[8]

In Vivo Xenograft Model

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

  • Cell Preparation and Implantation: Human cancer cells are harvested during their exponential growth phase and prepared as a single-cell suspension in a sterile, serum-free medium. Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Randomization: The mice are monitored for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[10]

  • Compound Administration: The pyrazole derivative is formulated in a suitable vehicle and administered to the treatment groups via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives the vehicle alone. A positive control group treated with a standard chemotherapeutic agent may also be included.[10]

  • Monitoring and Data Collection: Tumor dimensions are measured with calipers two to three times per week, and the tumor volume is calculated using the formula: Volume = (Width² x Length) / 2. The body weight of each mouse is also monitored as an indicator of systemic toxicity.[10]

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined maximum size or if significant toxicity is observed. The tumor growth inhibition (TGI) for each treatment group is calculated relative to the vehicle control group.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrazole derivatives and a typical workflow for their evaluation.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Pyrazole Pyrazole Derivative (e.g., Compound 25) Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition by pyrazole derivatives.

G cluster_vitro In Vitro Screening cluster_vivo In Vivo Evaluation A Pyrazole Library Synthesis B Cell Viability Assays (e.g., MTT) A->B High-throughput screening C Mechanism of Action Assays (e.g., Kinase, Tubulin) B->C Active compounds D Lead Compound Identification C->D Potent & selective compounds E Xenograft Model Development D->E Promising lead F Treatment Administration E->F G Tumor Growth Monitoring F->G H Efficacy & Toxicity Assessment G->H

References

Reproducibility of Experiments Involving 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the reproducibility of experiments involving 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is currently challenging due to the limited availability of published experimental data for this specific compound. This guide provides a comparative framework by examining structurally similar pyrazole derivatives with published experimental protocols and data, offering insights into the potential synthesis, biological activities, and experimental reproducibility of the target compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the experimental landscape of substituted pyrazole carboxylic acids. Due to the absence of direct studies on this compound, this document focuses on providing detailed methodologies and comparative data from two alternative, structurally related compounds: 5-hydroxy-1H-pyrazole-3-carboxylic acid and pyrazole-3,5-dicarboxylic acid . By presenting established protocols and available data for these analogs, this guide aims to offer a foundational understanding for designing and evaluating the reproducibility of future experiments on the target compound.

Comparative Analysis of Physicochemical Properties

A direct comparison of experimental data is not possible due to the lack of information for the target compound. However, a table of basic physicochemical properties is presented below for the target compound and its alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C6H8N2O4188.14
5-hydroxy-1H-pyrazole-3-carboxylic acid C4H4N2O3128.09
pyrazole-3,5-dicarboxylic acid C5H4N2O4156.10

Experimental Protocols

To ensure the reproducibility of experiments, detailed and standardized protocols are essential. The following sections outline established methods for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives, which can be adapted for the target compound.

General Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following diagram illustrates a generalized synthetic workflow.

G General Synthesis of Pyrazole Carboxylic Acids Start 1,3-Dicarbonyl Compound + Hydrazine Derivative Reaction Cyclocondensation Reaction (e.g., in Ethanol, Acetic Acid) Start->Reaction Intermediate Pyrazoline Intermediate (optional, may not be isolated) Reaction->Intermediate Oxidation Oxidation/Aromatization (if necessary) Intermediate->Oxidation Product Substituted Pyrazole Oxidation->Product Purification Purification (Crystallization, Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

A generalized workflow for the synthesis of pyrazole derivatives.
Detailed Synthesis of Alternative Compounds

Synthesis of Pyrazole-3,5-dicarboxylic acid

A reported method for the synthesis of pyrazole-3,5-dicarboxylic acid involves the oxidation of 3,5-dimethyl-1H-pyrazole.

  • Materials: 3,5-dimethyl-1H-pyrazole, potassium permanganate, water, hydrochloric acid.

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.

    • Slowly add potassium permanganate (3.271 mol) to the solution, ensuring the temperature does not exceed 90°C.

    • After the addition is complete, cool the mixture to room temperature.

    • Filter the precipitate of manganese dioxide and wash it with water.

    • Acidify the filtrate with aqueous HCl to a pH of 2.

    • Allow the mixture to stand overnight to facilitate precipitation.

    • Filter the precipitate and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.

Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (Ester of Alternative Compound 1)

A one-pot synthesis method has been described for this ester derivative.

  • Materials: Diethyl [(dimethylamino)methylene]malonate, arylhydrazine, acidic catalyst.

  • Procedure:

    • React diethyl [(dimethylamino)methylene]malonate with an arylhydrazine in the presence of an acid catalyst.

    • The reaction proceeds through an intermediate which then undergoes cyclization to form the pyrazole ring.

Biological Evaluation Protocols

The following are general protocols for assessing the antimicrobial and anti-inflammatory activities of pyrazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

G Workflow for MIC Determination Start Prepare serial dilutions of test compound in 96-well plate Inoculation Inoculate wells with a standardized suspension of microorganisms Start->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation Result Determine MIC: lowest concentration with no visible growth Observation->Result

A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle (control) to the animals.

    • After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Comparative Biological Activity Data

While direct comparative data for the target compound is unavailable, the following table summarizes some of the reported biological activities of the alternative compounds and their derivatives.

Compound/DerivativeBiological ActivityAssayResults
Gold Nanoparticle Conjugate of Pyrazole-3,5-dicarboxylic acid AntibacterialBroth MicrodilutionMIC: 0.2-0.8 ng/mL against MRSA and Klebsiella pneumoniae[1]
Derivatives of 5-hydroxy-1H-pyrazole-3-carboxylic acid CytotoxicityMTT AssayIC50 values in the micromolar range against various cancer cell lines

Discussion on Reproducibility

The reproducibility of experiments with pyrazole derivatives is contingent on several factors:

  • Purity of Starting Materials: The synthesis of substituted pyrazoles can be sensitive to the purity of the initial 1,3-dicarbonyl and hydrazine precursors. Impurities can lead to side reactions and the formation of isomeric products, affecting yield and the biological activity of the final compound.

  • Reaction Conditions: Parameters such as temperature, reaction time, solvent, and catalyst can significantly influence the outcome of the synthesis, including the regioselectivity of the cyclization reaction. Consistent and well-documented reaction conditions are crucial for reproducibility.

  • Purification and Characterization: The method of purification (e.g., recrystallization, column chromatography) and the thoroughness of characterization (e.g., NMR, Mass Spectrometry, Elemental Analysis) are vital to ensure the identity and purity of the synthesized compound. Inconsistent purification can lead to variations in biological assay results.

  • Biological Assay Standardization: For biological evaluations, adherence to standardized protocols is paramount. Factors such as cell line passage number, microbial strain, animal model, and reagent concentrations must be carefully controlled to ensure that results are comparable across different experiments and laboratories.

Conclusion

While a definitive guide on the reproducibility of experiments involving this compound cannot be compiled at this time due to a lack of published data, this comparative analysis of its structural analogs provides a valuable starting point. The detailed synthesis and biological evaluation protocols for related pyrazole carboxylic acids offer a framework for future research on the target compound. Researchers are encouraged to meticulously document all experimental parameters to contribute to the future understanding and reproducibility of studies on this and similar molecules. The provided data on alternative compounds suggest that pyrazole carboxylic acids are a promising scaffold for biological activity, warranting further investigation into the specific properties of this compound.

References

Safety Operating Guide

Safe Disposal of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, treating it as potentially hazardous chemical waste based on its pyrazole and carboxylic acid functionalities.[1]

I. Hazard Profile and Precautionary Measures

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles.[2]

  • Hand Protection: Chemical-resistant gloves.[2]

  • Body Protection: A laboratory coat.[2]

All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

1. Waste Minimization: Before beginning experimental work, carefully calculate the necessary amounts of the compound to avoid generating excess waste.[2]

2. Waste Segregation: Proper segregation is crucial to prevent unintended and potentially dangerous chemical reactions.[2]

  • Solid Waste: Collect unused or expired solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, sealed container for solid chemical waste.[3]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[3] If a solvent was used, segregate halogenated and non-halogenated solvent waste where possible.[1]

3. Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, chemically compatible with the waste, and has a secure, tight-fitting lid.[1]

  • Labeling: As soon as waste is added, the container must be clearly labeled with:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[2]

    • An accurate list of all constituents and their approximate concentrations.[1]

    • The date accumulation started.[1]

    • The name of the principal investigator and the laboratory location.[1]

4. Temporary Storage: Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should provide secondary containment to manage any potential leaks or spills.[2]

5. Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3] Provide a detailed inventory of the waste.

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide context.

ParameterGuidelineCitation
Small Quantities of Simple Carboxylic Acids Simple carboxylic acids (≤5 carbon atoms) in quantities up to 100g or 100mL may be eligible for drain disposal after neutralization, with explicit EHS approval. This is not recommended for complex structures like the topic compound.[4]
General Laboratory Waste Quantities of chemical waste for drain disposal should generally be limited to a few hundred grams or milliliters per day, and only for substances on an approved safe list.[5]

IV. Experimental Protocols

Decontamination of Empty Containers:

  • Rinse the empty container with a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent) at least three times.[1]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • Subsequent rinses may be permissible for drain disposal, pending EHS approval.

  • After thorough cleaning and removal of the label, the container may be disposed of as regular glass or plastic recycling.[1]

V. Disposal Workflow Diagram

start Waste Generation segregate Segregate Waste (Solid vs. Liquid) start->segregate container Select & Label Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage pickup Arrange for EHS Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a potentially hazardous chemical, is mandatory. The following procedures are based on established best practices for handling analogous pyrazole derivatives.[1]

Personal Protective Equipment (PPE)

All handling of this compound must be conducted while wearing appropriate personal protective equipment to minimize exposure risk.[2] Different functions may have different PPE requirements.[3]

PPE CategoryItemStandard/SpecificationRationale
Hand Protection Chemical-resistant gloves (double gloving recommended)ASTM D6978 compliant chemotherapy glovesProtects against skin contact, irritation, and absorption.[3][4] Double gloving provides an additional barrier.[5]
Body Protection Disposable, solid-front, long-sleeved gown with tight-fitting cuffsLint-free, low-permeability fabricPrevents contamination of personal clothing.[4][6] Gowns should not be worn outside the designated work area.[5]
Eye Protection Chemical safety goggles with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166Protects eyes from splashes and airborne particles.[7][8]
Respiratory Protection NIOSH-approved respirator or work in a certified chemical fume hoodVaries based on procedureA fume hood is essential for handling solids and solutions to prevent inhalation.[9] A respirator may be necessary for large spills or if a fume hood is unavailable.[5][9]
Foot Protection Closed-toe shoesN/AStandard laboratory practice to protect against spills and falling objects.[9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize risks during the handling of this compound.

A. Pre-Handling Preparations

  • Consult Safety Information: Review all available safety information for the compound and structurally similar chemicals.

  • Designate Work Area: All work must be performed in a designated area within a certified chemical fume hood.[9]

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical, solvents, glassware, and labeled waste containers.[9]

  • Don PPE: Put on all required PPE as detailed in the table above.

B. Handling the Compound

  • Weighing: To minimize dust generation, weigh the solid compound in the fume hood on a tared weigh paper or directly into a container.[9]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[9]

  • Reactions and Transfers: Conduct all transfers and reactions within the fume hood to contain any potential fumes or aerosols.

C. Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.[9]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical for personnel and environmental safety.[10][11]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[10]

    • Solid Waste: Collect unused or contaminated solids (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible waste container.[10][11]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled container for liquid chemical waste.[1][11]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and any associated hazard warnings.[1]

  • Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste, likely through high-temperature incineration.[10] Never dispose of this chemical down the drain.[11]

Experimental Workflow and Safety Protocol

cluster_prep A. Pre-Handling Preparations cluster_handling B. Handling the Compound cluster_post C. Post-Handling & Disposal prep1 Consult Safety Information prep2 Designate Fume Hood Work Area prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid in Fume Hood prep4->handle1 Proceed with caution handle2 Prepare Solutions handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Work Area handle3->post1 Experiment complete post2 Segregate Waste (Solid & Liquid) post1->post2 post3 Store Waste in Labeled Containers post2->post3 post4 Arrange for Professional Disposal post3->post4 post5 Doff PPE post4->post5 post6 Wash Hands Thoroughly post5->post6

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.